6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-4-6-2-1-3-8(6)9-5-7/h4-5,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIUQNBKOIXVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704395 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211578-28-7 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-cyclopenta[b]pyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a direct, established synthetic route in the current literature, this document details a rational, multi-step approach based on well-established chemical transformations. The proposed synthesis leverages the Bohlmann-Rahtz pyridine synthesis as a key strategic step.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-step sequence, commencing with the formation of a substituted pyridine ring, followed by the construction of the fused cyclopentane ring, and culminating in the deprotection of the hydroxyl group.
Technical Guide: Physicochemical Properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol. Due to the limited availability of experimental data for this specific molecule, this document combines predicted data with established experimental protocols for key physicochemical assays. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this and structurally related compounds.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring a fused cyclopentane and pyridine ring system, with a hydroxyl group at the 3-position of the pyridine ring. Its structural characteristics suggest potential applications as a scaffold in medicinal chemistry.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound (Predicted) | (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol[1] | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one[2] |
| Molecular Formula | C₈H₉NO | C₈H₉NO | C₈H₇NO |
| Molecular Weight | 135.16 g/mol | 135.16 g/mol | 133.15 g/mol |
| CAS Number | Not available | 912277-45-3 | 28566-14-5 |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| pKa (acidic) | ~9.5 (phenol) | Data not available | Data not available |
| pKa (basic) | ~5.0 (pyridine) | Data not available | Data not available |
| logP | ~1.1 | 1.06 | 0.6 |
| Topological Polar Surface Area (TPSA) | 33.1 Ų | 33.12 Ų | 30.0 Ų |
| Aqueous Solubility | Data not available | Data not available | Data not available |
| Hydrogen Bond Donors | 1 | 1 | 0 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Rotatable Bonds | 0 | 0 | 0 |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.[3][4][5][6]
Protocol: Capillary Method [3]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[3][4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.
-
Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, to ensure thermal equilibrium.[6]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.[4]
-
Purity Assessment: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.[6]
pKa Determination
The pKa is a measure of the strength of an acid in solution. For a compound with both acidic (phenolic hydroxyl) and basic (pyridine nitrogen) centers, multiple pKa values will be determined.
Protocol: Potentiometric Titration [7][8][9][10][11]
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[7] The ionic strength of the solution is kept constant using an electrolyte like KCl.[7][8]
-
Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.[7][8]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.[7][8] The titrant is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.[7][8]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.[11]
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties.
Protocol: Shake-Flask Method [12][13][14][15][16]
-
Phase Saturation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[12][15]
-
Compound Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio.[10]
-
Equilibration: The mixture is shaken gently for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[15]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. The phases are then carefully collected.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects a drug's absorption and distribution.
Protocol: Shake-Flask Method for Thermodynamic Solubility [17][18][19][20]
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer at a specific pH (e.g., pH 7.4) in a sealed container.[19]
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[19][20]
-
Separation of Solid and Solution: The undissolved solid is removed from the saturated solution by centrifugation or filtration.[18][19]
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method (e.g., HPLC, LC-MS).
-
Solubility Value: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Mandatory Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity.
This workflow outlines the logical progression from a purified compound to its physicochemical profiling, followed by data analysis and an assessment of its potential for further development.
References
- 1. chemscene.com [chemscene.com]
- 2. 6,7-Dihydro-5H-1-pyridin-5-one | C8H7NO | CID 1512521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asdlib.org [asdlib.org]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. researchgate.net [researchgate.net]
- 17. Aqueous Solubility Assay - Enamine [enamine.net]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
A Technical Guide to the Structure Elucidation of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the proposed structure elucidation of the novel compound 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol. Due to the absence of published data on this specific molecule, this guide presents a putative synthetic pathway, predicted analytical data, and detailed experimental protocols to facilitate its synthesis and characterization. The methodologies are grounded in established chemical principles and data from structurally related analogs.
Introduction
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a significant heterocyclic scaffold found in various biologically active molecules. While numerous derivatives have been synthesized and characterized, to date, there is no specific literature on this compound. This guide outlines a potential pathway for its synthesis and a comprehensive strategy for its structural verification using modern analytical techniques.
Proposed Synthesis
A plausible synthetic route to this compound can be envisioned starting from a substituted pyridine precursor, followed by cyclization and functional group manipulation. A potential multi-step synthesis is proposed, beginning with a readily available starting material.
Synthetic Workflow
The proposed synthesis involves the creation of the cyclopentane ring fused to the pyridine core, followed by the introduction of the hydroxyl group at the 3-position.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add a solution of 3-methoxy-2-(3-chloropropyl)pyridine (1.0 eq) in dry DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine.
Step 2: Synthesis of this compound
-
Dissolve the 3-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) in dry DCM under a nitrogen atmosphere and cool to -78 °C.
-
Add a solution of boron tribromide (1.5 eq) in DCM dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC (8:2 hexane:ethyl acetate).
-
Upon completion, cool the mixture to 0 °C and quench by the slow addition of methanol, followed by water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by flash column chromatography to obtain this compound.
Structure Elucidation
The definitive structure of the synthesized this compound would be established through a combination of spectroscopic techniques.
Spectroscopic Analysis Workflow
A standard workflow for the characterization of a novel organic compound is outlined below.
Caption: Workflow for the structural elucidation of the target compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its proposed structure and analysis of related compounds.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.05 | d | 1H | H-4 |
| ~7.10 | d | 1H | H-2 |
| ~5.50 | br s | 1H | -OH |
| ~3.00 | t | 2H | H-7 |
| ~2.85 | t | 2H | H-5 |
| ~2.15 | p | 2H | H-6 |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155.0 | C-3 |
| ~148.5 | C-7a |
| ~140.0 | C-4 |
| ~125.0 | C-4a |
| ~120.0 | C-2 |
| ~32.0 | C-7 |
| ~30.0 | C-5 |
| ~25.0 | C-6 |
Table 3: Predicted IR and MS Data
| Technique | Predicted Values | Interpretation |
|---|---|---|
| IR (ATR, cm⁻¹) | ~3300 (broad) | O-H stretch (hydroxyl) |
| ~2950 | C-H stretch (aliphatic) | |
| ~1600, ~1470 | C=C and C=N stretch (aromatic) | |
| ~1250 | C-O stretch (hydroxyl) |
| MS (ESI+) | m/z 150.0813 | [M+H]⁺ (Calculated for C₈H₁₀NO⁺: 150.0762) |
Experimental Protocols: Spectroscopy
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Infrared (IR) Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.
Potential Biological Significance
While the biological activity of this compound is unknown, related pyridine-fused heterocyclic structures have shown a wide range of pharmacological properties. For instance, derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold have been investigated for applications such as corrosion inhibition, indicating their potential for interacting with biological systems.[1][2][3] Further research would be necessary to determine the bioactivity of the title compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and comprehensive structure elucidation of this compound. The proposed synthetic route is based on established organic reactions, and the predicted analytical data offer clear benchmarks for the characterization of this novel compound. The detailed protocols are intended to equip researchers in medicinal chemistry and drug development with the necessary information to pursue the synthesis and investigation of this and related molecules.
References
- 1. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic and Synthetic Insights into the 6,7-dihydro-5H-cyclopenta[b]pyridine Core: A Technical Guide
Spectroscopic Data of 6,7-dihydro-5H-cyclopenta[b]pyridine Analogues
The following tables summarize the key spectroscopic data for several derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine core, providing a comparative reference for this class of compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | CDCl₃ | 8.61 (dd, J = 4.8, 1.8 Hz, 1H), 8.21 (dd, J = 7.9, 1.8 Hz, 1H), 7.24-7.20 (m, 1H), 3.10 (t, J = 6.2 Hz, 2H), 2.66-2.60 (m, 2H), 2.18-2.10 (m, 2H)[1] |
| 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | DMSO-d₆ | 7.31–7.59 (m, 9H), 4.61 (q, J = 7.0 Hz, 2H), 3.09 (t, J = 4.1 Hz, 2H), 2.87 (t, J = 5.8 Hz, 2H), 1.43 (t, J = 7.0 Hz, 3H)[2][3] |
| 2-Methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | DMSO-d₆ | 7.51–7.63 (m, 9H), 4.02 (s, 3H), 2.75–2.92 (m, 4H)[3][4] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | CDCl₃ | 196.91, 162.68, 152.49, 134.02, 127.18, 121.24, 37.55, 31.54, 20.85[1] |
| 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | DMSO-d₆ | 164.9, 161.9, 153.0, 141.4, 136.9, 135.2, 131.0, 130.0, 129.6, 129.4, 129.2, 128.7, 128.3, 125.8, 116.0, 93.7, 63.4, 28.9, 27.2, 14.8[2][3] |
| 2-Methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | DMSO-d₆ | 165.2, 161.8, 142.1, 142.0, 135.7, 135.0, 133.8, 132.8, 131.3, 130.8, 129.4, 129.2, 128.6, 124.6, 115.9, 93.8, 54.9, 28.9, 27.1[3][4] |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Phase | Key Absorption Bands (ν, cm⁻¹) |
| 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | Not Specified | No specific data available in the search results. A strong absorption band for the C=O stretch is expected around 1700 cm⁻¹. |
| 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | ATR | 3067, 3032 (C-H arom.), 2977, 2935 (C-H aliph.), 2204 (C≡N), 1599 (C=N)[2][3] |
| 2-Methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | ATR | 3062, 3001 (C-H arom.), 2989, 2921 (C-H aliph.), 2200 (C≡N), 1602 (C=N)[3][4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of 6,7-dihydro-5H-cyclopenta[b]pyridine analogues.
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
A reported method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[1][5]
Materials and Reagents:
-
2,3-Cyclopentenopyridine
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)
-
Water (H₂O)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A 25 mL round-bottom flask is charged with 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).
-
To this mixture, t-BuOOH (2.5 mmol, 65% in H₂O) is added.
-
The reaction mixture is stirred at 25°C for 24 hours.
-
Following the reaction, the mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo to yield the crude product.
-
Further purification can be achieved by flash column chromatography.[1]
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[1][6]
-
Sample Preparation: 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[1][6]
Infrared (IR) Spectroscopy: IR spectra can be recorded using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, which allows for the analysis of solid or liquid samples directly.[4]
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray Ionization (ESI) on an Orbitrap mass spectrometer.[1]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
Caption: A generalized workflow for the synthesis and spectroscopic characterization.
References
- 1. rsc.org [rsc.org]
- 2. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Potential Biological Activity of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The bicyclic heterocyclic scaffold, 6,7-dihydro-5H-cyclopenta[b]pyridine, serves as a crucial building block in the synthesis of a variety of bioactive molecules.[1] This technical guide focuses on the potential biological activities of a specific derivative, 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol. While direct experimental data for this compound is not extensively available in current literature, this document extrapolates its potential pharmacological profile by examining the activities of structurally related analogs. The analysis covers potential applications ranging from antiviral and fungicidal agents to novel therapeutics for stress-related disorders and pain management. Detailed experimental protocols for assessing these potential activities are provided, alongside a summary of quantitative data from analogous compounds to guide future research and development efforts.
Introduction to the 6,7-dihydro-5H-cyclopenta[b]pyridine Core
The 6,7-dihydro-5H-cyclopenta[b]pyridine nucleus, characterized by a fused cyclopentane and pyridine ring system, is a prevalent motif in medicinal chemistry.[2] Its rigid structure and synthetic tractability make it an attractive scaffold for the development of novel therapeutic agents.[1] Derivatives of this core have demonstrated a wide array of biological activities, including but not limited to, antiviral, fungicidal, insecticidal, and neuropharmacological effects.[2][3] This guide will specifically explore the potential biological activities of this compound by analyzing the established bioactivities of its close structural relatives.
Potential Therapeutic Applications based on Analogous Compounds
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism
Structurally similar compounds, such as certain 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines, have been investigated as antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor.[3] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in the pathophysiology of stress-related disorders like anxiety and depression. Antagonism of this receptor is a promising therapeutic strategy for these conditions. Given the structural similarity, this compound warrants investigation for its potential to modulate CRF1 receptor activity.
Antiviral, Fungicidal, and Insecticidal Activities
Derivatives of 5H-cyclopenta[c]pyridin-7(6H)-one have demonstrated significant activity against the Tobacco Mosaic Virus (TMV), as well as broad-spectrum fungicidal and notable insecticidal properties.[3] These findings suggest that the cyclopenta-pyridine scaffold is a viable starting point for the development of novel agrochemicals. The introduction of a hydroxyl group at the 3-position of the 6,7-dihydro-5H-cyclopenta[b]pyridine core could modulate this activity, potentially leading to new crop protection agents.
Sigma-1 (σ1) Receptor Antagonism
New series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives have been synthesized and evaluated as selective sigma-1 (σ1) receptor antagonists.[4] The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neuropathic pain. A lead compound from this series exhibited nanomolar affinity for the σ1 receptor and demonstrated dose-dependent anti-nociceptive effects in animal models.[4] This suggests that this compound could also be explored for its potential as an analgesic.
Proposed Experimental Protocols
To investigate the potential biological activities of this compound, the following experimental protocols are proposed.
CRF1 Receptor Binding Assay
-
Objective: To determine the binding affinity of the test compound for the human CRF1 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing the human CRF1 receptor.
-
Radioligand: A suitable radioligand, such as [¹²⁵I]Tyr⁰-Sauvagine, is used.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand, 50 µL of test compound (at various concentrations), and 50 µL of membrane preparation. b. Non-specific binding is determined in the presence of a high concentration of a known CRF1 antagonist (e.g., NBI 27914). c. Incubate at room temperature for 2 hours. d. Terminate the assay by rapid filtration through a GF/C filter plate, followed by washing with cold assay buffer. e. Measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.
-
Anti-Tobacco Mosaic Virus (TMV) Activity Assay
-
Objective: To evaluate the antiviral activity of the test compound against TMV.[3]
-
Methodology (Half-Leaf Method):
-
Plant Cultivation: Grow Nicotiana tabacum L. plants to the 6-8 leaf stage.
-
Virus Inoculation: Inoculate the entire leaves with a TMV suspension (e.g., 6 x 10⁻³ mg/mL).
-
Compound Application:
-
Curative Effect: After 30 minutes of inoculation, smear the left half of the leaves with the test compound solution and the right half with a solvent control.
-
Protective Effect: Smear the left half of the leaves with the test compound solution. After 24 hours, inoculate the entire leaf with TMV. The right half serves as a control.
-
Inactivation Effect: Mix the test compound with the virus suspension and incubate for 30 minutes. Inoculate the left half of the leaves with this mixture and the right half with a virus-only control.
-
-
Incubation: Keep the plants in a greenhouse for 3-4 days.
-
Data Collection: Count the number of local lesions on each half of the leaves.
-
Data Analysis: Calculate the inhibition rate using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.
-
Sigma-1 (σ1) Receptor Binding Assay
-
Objective: To determine the binding affinity of the test compound for the σ1 receptor.
-
Methodology:
-
Membrane Preparation: Use membranes from guinea pig brains or a cell line expressing the σ1 receptor.
-
Radioligand: [+]-[³H]pentazocine is commonly used.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: a. Combine membrane homogenates, radioligand, and various concentrations of the test compound in a 96-well plate. b. Non-specific binding is determined using a high concentration of haloperidol. c. Incubate at 37°C for 150 minutes. d. Filter the reaction mixture through polyethyleneimine-pretreated filter mats. e. Measure bound radioactivity by liquid scintillation counting.
-
Data Analysis: Determine the Ki value from the IC50 value obtained from competitive binding curves.
-
Quantitative Data for Analogous Compounds
The following tables summarize the quantitative biological activity data available for compounds structurally related to this compound. This data can serve as a benchmark for future studies.
Table 1: Antiviral Activity of 5-aryl-cyclopenta[c]pyridine Derivatives against TMV at 500 µg/mL[3]
| Compound | Inactivation Effect (%) | Curative Effect (%) | Protection Effect (%) |
| 4k (m-methoxyphenyl) | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |
| Ribavirin (Commercial) | Lower than 4k | Not Reported | Lower than 4k |
Table 2: Sigma-1 (σ1) Receptor Binding Affinity for Tetrahydroquinazoline Derivatives[4]
| Compound | Structure | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (σ2/σ1) |
| 33 | 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline | 15.6 | >2000 | >128 |
Conclusion and Future Directions
While direct biological data for this compound is scarce, a comprehensive analysis of its structural analogs strongly suggests a high potential for diverse biological activities. The core scaffold is associated with CRF1 receptor antagonism, broad-spectrum antimicrobial and insecticidal properties, and sigma-1 receptor modulation. These findings provide a solid foundation for initiating a drug discovery program centered on this molecule.
Future research should focus on the synthesis of this compound and its derivatives, followed by a systematic screening using the protocols outlined in this guide. Structure-activity relationship (SAR) studies will be crucial in optimizing potency, selectivity, and pharmacokinetic properties for any identified "hit" compounds. The promising activities of its analogs make this compound a compelling candidate for further investigation in both agrochemical and pharmaceutical applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Core: A Technical Guide to the Discovery and Putative Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclic scaffold of 6,7-dihydro-5H-cyclopenta[b]pyridine is a cornerstone in the development of various biologically active agents. While numerous derivatives have been synthesized and characterized, the specific isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol, remains a compound of significant interest yet elusive in readily available scientific literature. This technical guide provides a comprehensive overview of the known synthetic routes to key precursors and proposes a plausible, multi-step pathway for the isolation of this compound. Detailed experimental protocols for precursor synthesis, based on published literature, are provided, alongside characterization data. Furthermore, this document outlines a proposed synthetic workflow and a hypothetical signaling pathway to guide future research and drug discovery efforts centered on this intriguing molecule.
Introduction
The fusion of a cyclopentane ring with a pyridine moiety endows the 6,7-dihydro-5H-cyclopenta[b]pyridine core with a unique three-dimensional structure, making it a valuable building block in medicinal chemistry. Derivatives of this scaffold have been explored for a range of therapeutic applications. The introduction of a hydroxyl group at the 3-position of this core structure is anticipated to significantly influence its physicochemical properties and biological activity, potentially through the formation of hydrogen bonds with biological targets.
Despite its potential significance, a direct and documented synthesis of this compound is not prominently featured in current chemical literature. However, the existence of its CAS number (1065609-70-2) suggests its synthesis and characterization have been accomplished. This guide, therefore, consolidates the available information on key precursors and proposes a scientifically grounded synthetic route to the target molecule.
Synthesis of Key Precursors
The synthesis of this compound can be envisioned to start from readily accessible precursors. The scientific literature provides established protocols for the synthesis of the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, and its corresponding 5-one derivative.
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine
A practical and efficient route for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine has been developed, which is a key intermediate for various derivatives.[1]
Experimental Protocol:
The synthesis involves a multi-step process starting from commercially available cyclopentanone and benzylamine, proceeding through nucleophilic addition, acetylization, Vilsmeier cyclization, and finally dechlorination to yield the target compound.[1] The overall yield for this route is reported to be 43.15% with a purity of 99.7% as determined by HPLC.[1]
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
The ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, can be synthesized via the direct oxidation of 2,3-cyclopentenopyridine analogues.[2]
Experimental Protocol:
A 25 mL round-bottom flask is charged with 2,3-Cyclopenteno pyridine (0.50 mmol), Mn(OTf)2 (0.0025 mmol), t-BuOOH (65% in H2O, 2.5 mmol), and H2O (2.5 mL). The mixture is stirred at 25°C for 24 hours. The reaction is then extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4 and concentrated in vacuo. The resulting residue is purified by flash column chromatography (Ethyl acetate/Petroleum ether = from 1:5 to 1:1) to give the title compound in 88% yield.[2]
Proposed Synthetic Pathway to this compound
Given the lack of a direct published synthesis, a plausible multi-step synthetic pathway starting from the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, is proposed. This route leverages established pyridine chemistry to introduce the hydroxyl group at the desired 3-position.
Caption: Proposed synthetic workflow for this compound.
Step 1: N-Oxidation
The initial step involves the oxidation of the pyridine nitrogen to form the N-oxide. This activates the pyridine ring for subsequent electrophilic substitution.
Step 2: Nitration
Nitration of the N-oxide is expected to proceed at the 3-position. While the 4-position is typically most activated, careful control of reaction conditions can favor the 3-isomer.
Step 3: Reduction of the Nitro Group
The nitro group is then reduced to an amine using standard conditions, such as iron in acidic media or catalytic hydrogenation.
Step 4: Diazotization
The resulting amine is converted to a diazonium salt using sodium nitrite in a strong acid.
Step 5: Hydrolysis
Finally, the diazonium salt is hydrolyzed by heating in water to yield the desired this compound.
Quantitative Data
The following tables summarize the available quantitative data for the key precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | C₈H₇NO | 133.15 | Off-white solid | 62-63 |
Data obtained from[2]
Table 2: Spectroscopic Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ppm: 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ppm: 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73 |
| HRMS (ESI) | [M+H]⁺, calcd: 134.0606, found: 134.0598 |
Data obtained from[2]
Hypothetical Biological Activity and Signaling Pathway
While the specific biological activity of this compound is not yet reported, structurally related compounds often exhibit activity as kinase inhibitors or receptor antagonists. For the purpose of guiding future research, a hypothetical signaling pathway is presented below, illustrating how this compound could potentially modulate a generic kinase cascade, a common mechanism of action for novel drug candidates.
References
Theoretical Stability of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for assessing the theoretical and experimental stability of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited publicly available data on this specific molecule, this document outlines a robust methodology for its synthesis, computational stability analysis, and experimental validation through forced degradation studies.
Introduction
This compound belongs to the family of fused pyridine heterocycles, which are of significant interest due to their diverse biological activities and tunable electronic properties.[1] The stability of such compounds is a critical parameter influencing their shelf-life, formulation, and in vivo efficacy. This guide details the necessary theoretical and experimental protocols to thoroughly characterize the stability profile of this molecule.
Proposed Synthesis of this compound
A generalized workflow for the proposed synthesis is outlined below:
Theoretical Stability Analysis: A Computational Chemistry Protocol
Density Functional Theory (DFT) is a powerful computational method to investigate the electronic structure and predict the stability of molecules.[1] A comprehensive DFT study can provide valuable insights into the intrinsic stability of this compound.
Computational Methodology
A recommended protocol for the computational analysis is as follows:
-
Geometry Optimization: The initial 3D structure of the molecule will be built and optimized using a suitable DFT functional and basis set, for instance, B3LYP/6-311++G(d,p).[4]
-
Vibrational Frequency Analysis: This calculation confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy.
-
Calculation of Quantum Chemical Descriptors: A series of descriptors related to molecular stability will be calculated. These include:
-
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger gap generally indicates higher kinetic stability and lower chemical reactivity.[5]
-
Global Reactivity Descriptors: Electronegativity (χ), chemical hardness (η), and global softness (S) will be calculated from the HOMO and LUMO energies to further quantify reactivity.
-
Mulliken Atomic Charges: To identify potential sites susceptible to nucleophilic or electrophilic attack.
-
Bond Dissociation Energies (BDE): To predict the weakest bonds in the molecule and potential initial fragmentation pathways.
-
Reaction Enthalpies of Decomposition: To assess the thermodynamic stability by calculating the energy change for plausible degradation reactions (e.g., oxidation, hydrolysis).
-
The logical workflow for this computational study is depicted below:
Predicted Quantitative Data
The following table summarizes the expected quantitative data from the DFT calculations. The values for related pyridine derivatives are included for comparative purposes where available.
| Parameter | Predicted Value for this compound | Reference Value (if available) | Significance |
| HOMO Energy | (To be calculated) | - | Relates to electron-donating ability |
| LUMO Energy | (To be calculated) | - | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | (To be calculated) | ~0.73 eV (for some GGA functionals)[5] | Indicator of kinetic stability |
| Electronegativity (χ) | (To be calculated) | - | Measure of electron-attracting power |
| Chemical Hardness (η) | (To be calculated) | - | Resistance to change in electron configuration |
| Global Softness (S) | (To be calculated) | - | Reciprocal of hardness, indicates reactivity |
Experimental Stability Assessment: Forced Degradation Protocol
To complement the theoretical studies, a comprehensive experimental stability assessment using forced degradation is crucial.[6] This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.[7]
General Experimental Protocol
-
Preparation of Stock Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: The stock solution is subjected to the following conditions, typically for up to 7 days, with samples taken at various time points:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.
-
Neutral Hydrolysis: Water at room temperature and 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C).
-
Photolytic Degradation: The solution is exposed to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: The stressed samples are analyzed using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.
The workflow for the experimental forced degradation study is as follows:
Expected Data Presentation
The results of the forced degradation studies should be summarized in a table as follows:
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl | (e.g., 24, 48, 168 h) | RT, 60°C | (To be determined) | (To be determined) |
| 0.1 M NaOH | (e.g., 24, 48, 168 h) | RT, 60°C | (To be determined) | (To be determined) |
| Water | (e.g., 24, 48, 168 h) | RT, 60°C | (To be determined) | (To be determined) |
| 3% H₂O₂ | (e.g., 24, 48, 168 h) | RT | (To be determined) | (To be determined) |
| Dry Heat | (e.g., 24, 48, 168 h) | 80°C | (To be determined) | (To be determined) |
| Photolysis | (e.g., as per ICH Q1B) | RT | (To be determined) | (To be determined) |
Conclusion
The theoretical and experimental protocols outlined in this guide provide a robust framework for a thorough stability assessment of this compound. The computational analysis will offer predictive insights into the molecule's intrinsic stability and reactivity, while the forced degradation studies will provide essential experimental data on its degradation pathways and products. The synergistic application of these methodologies will enable a comprehensive understanding of the stability profile of this novel compound, which is critical for its potential development in pharmaceutical and other applications.
References
- 1. Density functional theory - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijisrt.com [ijisrt.com]
Tautomerism in 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
An In-Depth Technical Guide on the Tautomerism of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
Abstract
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for drug discovery and development. The tautomeric state of a molecule can profoundly influence its physicochemical properties, such as solubility, lipophilicity, and pKa, as well as its pharmacological activity and metabolic fate. This guide provides a comprehensive overview of the potential tautomerism in this compound, a heterocyclic compound of interest in medicinal chemistry. We will explore the structural aspects of its keto-enol tautomers, the factors governing their equilibrium, and present detailed experimental and computational protocols for their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of tautomerism in heterocyclic systems.
Introduction to Tautomerism
Tautomers are isomers of a chemical compound that readily interconvert. This interconversion, known as tautomerization, most commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. The most prevalent form of tautomerism in organic chemistry is keto-enol tautomerism, where an equilibrium exists between a keto form (containing a C=O bond) and an enol form (containing a C=C-OH group).[1][2]
The position of the tautomeric equilibrium is highly sensitive to the molecular structure and the surrounding environment (e.g., solvent, temperature).[3] Understanding and controlling tautomerism is crucial in drug design, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.
Tautomeric Forms of this compound
The primary tautomeric equilibrium for this compound involves the interconversion between the enol (pyridin-3-ol) form and its corresponding keto (pyridin-3-one) form.
-
Enol Form: this compound
-
Keto Form: 6,7-dihydro-1H-cyclopenta[b]pyridin-3(2H)-one
The equilibrium between these two forms is depicted below. The stability of each tautomer is influenced by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding.[1] Generally, the keto form is thermodynamically more stable for simple monocarbonyl compounds.[2] However, for heterocyclic systems, the energetic balance can be more nuanced.
Figure 1: Keto-enol tautomerism of this compound.
Factors Influencing the Tautomeric Equilibrium
Several factors can influence the relative stability of the keto and enol tautomers of this compound:
-
Aromaticity: The pyridine ring is aromatic. In the enol form, this aromaticity is maintained. In the keto form, the aromaticity of the pyridine ring is disrupted, which is energetically unfavorable. This factor would be expected to significantly favor the enol tautomer.
-
Conjugation: The keto form possesses a conjugated enone system, which provides some degree of stabilization. However, this is likely outweighed by the loss of aromaticity.
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Polar, protic solvents can stabilize both forms through hydrogen bonding, but may favor the more polar tautomer. Nonpolar solvents may favor the less polar tautomer.
-
Intramolecular Hydrogen Bonding: In certain conformations, the keto form might be stabilized by intramolecular hydrogen bonding between the N-H and the carbonyl oxygen.
Experimental Protocols for Tautomerism Investigation
The determination of the tautomeric ratio and the characterization of each tautomer can be achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the tautomeric forms present in solution.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of various deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) to assess solvent effects.
-
¹H NMR: Acquire ¹H NMR spectra. The enol form is expected to show a characteristic signal for the hydroxyl proton (-OH), while the keto form will exhibit a signal for the N-H proton. The chemical shifts of the protons on the pyridine and cyclopentane rings will also differ between the two tautomers.
-
¹³C NMR: Acquire ¹³C NMR spectra. The enol form will show a signal for a carbon in a C-OH bond (typically ~150-160 ppm), while the keto form will have a characteristic carbonyl carbon signal (typically >180 ppm).
-
Quantitative Analysis: The ratio of the tautomers can be determined by integrating the characteristic ¹H NMR signals for each form.
Figure 2: Experimental workflow for NMR analysis of tautomerism.
UV-Vis Spectroscopy
The electronic transitions, and thus the UV-Vis absorption spectra, of the keto and enol forms are expected to differ due to their distinct chromophores.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis spectra over a range of approximately 200-400 nm.
-
Analysis: The enol form, with its extended conjugation and aromatic system, is likely to have a λ_max at a longer wavelength compared to the keto form.
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of the characteristic functional groups of each tautomer.
Protocol:
-
Sample Preparation: Prepare a KBr pellet or a thin film of the solid compound. For solution-state analysis, use an appropriate solvent that is transparent in the regions of interest.
-
Spectral Acquisition: Obtain the IR spectrum.
-
Analysis: Look for a broad O-H stretching band (~3200-3600 cm⁻¹) for the enol form and a sharp C=O stretching band (~1650-1750 cm⁻¹) for the keto form. An N-H stretching band (~3300-3500 cm⁻¹) would also be indicative of the keto form.
Computational Chemistry Workflow
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.
Protocol:
-
Structure Optimization: Build the 3D structures of both the enol and keto tautomers. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).
-
Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The inclusion of solvent effects using a continuum solvation model (e.g., PCM) is recommended.
-
Transition State Search: To understand the kinetics of interconversion, a transition state search for the tautomerization reaction can be performed.
Figure 3: Computational workflow for tautomer analysis.
Hypothetical Quantitative Data
Table 1: Hypothetical ¹H NMR Chemical Shifts (ppm) in DMSO-d6
| Proton | Enol Tautomer | Keto Tautomer |
| OH | 9.5 | - |
| NH | - | 7.8 |
| Pyridine-H | 7.2 - 8.1 | 6.5 - 7.5 |
| Cyclopentane-H | 2.0 - 3.0 | 2.2 - 3.5 |
Table 2: Hypothetical Spectroscopic Data
| Technique | Enol Tautomer | Keto Tautomer |
| UV-Vis (λ_max, nm) | 275 | 240 |
| IR (cm⁻¹) | 3400 (br, O-H) | 3350 (N-H), 1710 (C=O) |
Table 3: Hypothetical Calculated Relative Energies (kcal/mol)
| Tautomer | Gas Phase | Water (PCM) |
| Enol | 0.0 | 0.0 |
| Keto | +8.5 | +6.2 |
Note: The enol form is set as the reference (0.0 kcal/mol). Positive values indicate lower stability.
Conclusion
The tautomeric behavior of this compound is a critical aspect to consider in its potential development as a therapeutic agent. Based on fundamental principles, the enol form is expected to be the predominant tautomer due to the preservation of the aromaticity of the pyridine ring. However, a comprehensive investigation utilizing a combination of spectroscopic and computational methods is essential to definitively characterize the tautomeric equilibrium. The experimental and computational protocols outlined in this guide provide a robust framework for such an investigation. A thorough understanding of the tautomerism of this and related heterocyclic systems will undoubtedly contribute to the rational design of more effective and safer drug candidates.
References
The Emerging Potential of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals
An In-depth Review of Synthesis, Potential Biological Activity, and Future Directions
The 6,7-dihydro-5H-cyclopenta[b]pyridine core represents a versatile scaffold in medicinal chemistry, serving as a foundational structure for a range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, known biological activities of close analogs, and the untapped potential of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol derivatives for researchers, scientists, and drug development professionals. While specific biological data for the 3-ol substituted derivatives remains limited in publicly accessible literature, this document consolidates available information on related analogs to inform future research and development in this promising area.
Synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine Core
The synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold has been approached through various methodologies, highlighting its accessibility for chemical exploration. Key strategies include multicomponent reactions, catalyzed oxidations, and practical routes for large-scale production.
A notable multicomponent condensation reaction involves the use of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents to construct the fused pyridine ring system[1]. Another efficient method is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives[2][3]. Furthermore, a practical and efficient route has been developed for the synthesis of the core 6,7-dihydro-5H-cyclopenta[b]pyridine, which serves as a crucial intermediate in the production of the fourth-generation antibiotic, cefpirome.
Derivatives with substitution at the 3-position, such as the 3-carbonitrile, have been synthesized via a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile[4][5]. These compounds have demonstrated utility as corrosion inhibitors for carbon steel[4][5]. While these methods do not directly yield the 3-ol derivative, the synthesized intermediates, such as the 5-one or 3-carbonitrile, could potentially be converted to the desired 3-ol through standard functional group transformations.
Biological Activity and Therapeutic Potential of Analogs
Direct biological data on this compound derivatives is not extensively reported. However, the broader class of pyridine-fused heterocyclic compounds has shown significant promise in various therapeutic areas, suggesting the potential of the target scaffold. The 6,7-dihydro-5H-cyclopenta[b]pyridine core is recognized as a key precursor for synthesizing bioactive molecules, including kinase inhibitors and antiviral agents[6].
Kinase Inhibition
The pyridine ring is a common feature in many kinase inhibitors. Analogs such as 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers[7]. Similarly, pyridine-quinoline hybrids have been identified as PIM-1 kinase inhibitors, capable of inducing apoptosis in cancer cells[8]. The structural rigidity and synthetic tractability of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold make it an attractive starting point for the design of novel kinase inhibitors.
Other Therapeutic Areas
While not the primary focus of this guide, it is worth noting that related fused pyridine systems have been investigated for a wide array of biological activities. For instance, 4,5,6,7-tetrahydrothienopyridine derivatives have been explored as anti-inflammatory, anti-infective, and antineoplastic agents, among others[9]. This diversity of activity underscores the potential for discovering novel therapeutic applications for derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine core.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound derivatives are not available due to the limited published data. However, this section provides representative synthetic protocols for key precursors and a general workflow for kinase inhibitor screening, which can be adapted for the target compounds.
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogues[2]
This procedure describes a manganese-catalyzed oxidation of the CH2 group adjacent to the pyridine ring.
Materials:
-
2,3-Cyclopentenopyridine analogue
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)2)
-
tert-Butyl hydroperoxide (t-BuOOH, 65% in water)
-
Water (as solvent)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 2,3-cyclopentenopyridine analogue in water, add Mn(OTf)2 (catalytic amount).
-
Add t-BuOOH to the mixture at 25 °C.
-
Stir the reaction mixture until completion, monitored by thin-layer chromatography.
-
Upon completion, extract the mixture with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogue.
General Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for identifying and characterizing novel kinase inhibitors, a potential application for the target compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Manganese-Catalyzed Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives through a manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridine analogues. This method stands out for its use of an earth-abundant and environmentally benign manganese catalyst, offering an efficient and direct pathway to these valuable heterocyclic compounds.
Introduction
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a significant structural motif in medicinal chemistry. The direct oxidation of the methylene group adjacent to the pyridine ring presents a synthetically valuable transformation for accessing pyridin-5-one analogues. Traditional oxidation methods often necessitate harsh reaction conditions or elaborate multi-step sequences. The protocol outlined below describes a manganese-catalyzed approach that proceeds under mild conditions, utilizing Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) as the catalyst and tert-butyl hydroperoxide (t-BuOOH) as the terminal oxidant. A key advantage of this system is its efficacy in an aqueous medium at room temperature, aligning with the principles of green chemistry.[1][2]
Data Presentation
The following table summarizes the quantitative yields for the manganese-catalyzed oxidation of various 2,3-cyclopentenopyridine analogues to their corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one products.
| Entry | Substrate (Analogue of 2,3-Cyclopentenopyridine) | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,3-Cyclopentenopyridine | Mn(OTf)₂ (0.5) | t-BuOOH (5.0) | H₂O | 25 | 24 | 88[3] |
| 2 | 2,3-Cycloheptenopyridine | Mn(OTf)₂ (0.5) | t-BuOOH (5.0) | tert-butanol | 50 | 24 | 41[3] |
| 3 | 4-Chloro-2,3-cyclopentenopyridine | Mn(OTf)₂ (0.5) | t-BuOOH (5.0) | H₂O | 25 | 24 | 70[3] |
| 4 | 2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine | Mn(OTf)₂ (0.5) | t-BuOOH (5.0) | H₂O | 25 | 24 | 81 |
| 5 | 4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine | Mn(OTf)₂ (0.5) | t-BuOOH (5.0) | H₂O | 25 | 24 | 70[3] |
Experimental Protocols
This section details the materials and the general procedure for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Materials:
-
Substituted 2,3-cyclopentenopyridine analogue
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)[1]
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)[1]
-
Brine
-
Silica gel for column chromatography[1]
General Procedure:
-
To a 25 mL round-bottom flask, add the 2,3-cyclopentenopyridine analogue (0.50 mmol) and deionized water (2.5 mL).[3]
-
To this stirred solution, add Manganese(II) trifluoromethanesulfonate (0.0025 mmol, 0.5 mol%).[3]
-
Add tert-butyl hydroperoxide (2.5 mmol, 5.0 equivalents, as a 65% solution in water) dropwise to the mixture at 25 °C.[3]
-
Stir the resulting mixture at 25 °C for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) and saturated aqueous Na₂S₂O₃ (10 mL).[1]
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[1]
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogue.[1][3]
Visualizations
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the Mn-catalyzed oxidation.
References
Application Notes and Protocols for the Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a significant heterocyclic framework in medicinal chemistry and drug development. Its derivatives have shown a wide array of biological activities, serving as key intermediates in the synthesis of pharmaceuticals, such as the fourth-generation antibiotic cefpirome.[1] Multicomponent reactions (MCRs) provide an efficient, atom-economical, and operationally simple approach to construct these complex molecular architectures from readily available starting materials in a single synthetic step.[2] This document offers detailed protocols and application notes for the synthesis of functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
Featured Multicomponent Reaction: Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles
An effective and robust method for synthesizing highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives is through the cyclocondensation reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile.[2][3] This reaction is efficiently catalyzed by a sodium alkoxide solution, which also serves as a reagent.[2][3]
General Reaction Scheme
The overall reaction proceeds as follows:
Caption: General reaction scheme for the synthesis.
Data Presentation
The following table summarizes the reaction outcomes for the synthesis of various 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs).
| Compound ID | R Group (Alkoxy) | Ar Group (Aryl) | Yield (%) | Melting Point (°C) |
| CAPD-1 | Ethoxy | Pyridin-2-yl | 77 | 149–151 |
| CAPD-3 | Methoxy | Pyridin-4-yl | 82 | 180–181 |
| CAPD-4 | Ethoxy | 2-Methoxyphenyl | 75 | 160–161 |
Data sourced from a study by Abd-El-Aziz et al.[3]
Experimental Protocols
General Protocol for the Synthesis of CAPD-1 to CAPD-4
This protocol details the synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles.[3]
Materials:
-
2,5-Diarylidenecyclopentanone derivative (0.02 mol)
-
Propanedinitrile (malononitrile) (0.02 mol, 1.32 g)
-
Sodium ethoxide (if using ethanol) (0.02 mol, 1.36 g) or Sodium methoxide (if using methanol) (0.02 mol, 1.08 g)
-
Anhydrous ethanol or methanol
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol).
-
Add propanedinitrile (0.02 mol).
-
Add the corresponding sodium alkoxide (0.02 mol).
-
Add the appropriate anhydrous alcohol (ethanol or methanol) as the solvent.
-
The reaction mixture is refluxed for 1 hour at 80 °C with constant stirring.[2]
-
After 1 hour, the reaction is cooled to room temperature.[2]
-
The cooled reaction mixture is then diluted with 150 mL of distilled water.[2]
-
The precipitated solid product is collected by filtration.[2]
-
The crude product can be purified by recrystallization from an appropriate solvent.
Caption: Step-by-step experimental workflow.
Alternative Multicomponent Synthesis Approach
An alternative multicomponent condensation has been reported for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[4] This method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents.[2][4] While a detailed experimental protocol is not widely available, this approach highlights a versatile route to this class of compounds.[2]
Caption: Reactant relationships in an alternative MCR.
Application Notes: Relevance in Drug Development
Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine are valuable scaffolds in drug discovery due to their diverse biological activities.
-
Antiviral Agents: Fused heterocyclic systems containing a pyridine ring have shown potent antiviral activities.[5] They can target various stages of the viral life cycle, including replication. Pyridine derivatives have demonstrated activity against a range of viruses such as HIV, HCV, and HBV.[6] The development of novel antiviral agents based on this scaffold is a promising area of research.
-
Kinase Inhibitors: Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. Pyrazolopyridine derivatives, which are structurally related to the compounds discussed, are known to act as kinase inhibitors. The pyridine core can serve as a "hinge-binding" motif, occupying the ATP-binding pocket of kinases. The PIM-1 kinase, which is overexpressed in several cancers, is a notable target for pyridine-based inhibitors.
Illustrative Signaling Pathway: PIM-1 Kinase Inhibition
The following diagram illustrates a simplified pathway showing the role of PIM-1 kinase in promoting cell survival and its inhibition by a potential 6,7-dihydro-5H-cyclopenta[b]pyridine derivative.
Caption: Inhibition of the PIM-1 pro-survival pathway.
Conclusion
The multicomponent reaction protocols presented here offer efficient and straightforward methods for the synthesis of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. These methods are characterized by their operational simplicity and ability to generate molecular diversity from accessible starting materials.[2] The demonstrated and potential applications of these compounds as antiviral agents and kinase inhibitors underscore their importance for professionals in drug development and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-dihydro-5H-cyclopenta[b]pyridin-3-one and its corresponding alcohol, 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol, are heterocyclic compounds of interest in medicinal chemistry and drug development. The pyridine moiety fused to a cyclopentane ring forms a core structure that can be further functionalized to generate diverse molecular scaffolds. The reduction of the ketone to a secondary alcohol is a critical transformation for accessing a different chemical space and for the synthesis of new analogues with potentially altered biological activities. This document provides detailed protocols for this reduction using two common and effective methods: sodium borohydride reduction and catalytic hydrogenation.
Chemical Reaction
The primary transformation described is the reduction of the ketone functional group in 6,7-dihydro-5H-cyclopenta[b]pyridin-3-one to a hydroxyl group, yielding this compound.
Caption: General reaction scheme for the reduction.
Method 1: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of ketones and aldehydes.[1] It is generally tolerant of other functional groups, making it a suitable choice for this transformation. The reaction is typically carried out in a protic solvent such as methanol or ethanol.[2]
Experimental Protocol
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-3-one (1.0 eq) in anhydrous methanol (10-20 mL per gram of ketone).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of water (5 mL) at 0 °C.
-
Add 1 M hydrochloric acid (HCl) dropwise to neutralize the excess NaBH₄ and adjust the pH to ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Caption: Workflow for Sodium Borohydride Reduction.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is another effective method for the reduction of ketones.[3] This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). Care must be taken as the pyridine ring can also be reduced under harsh conditions.
Experimental Protocol
-
Preparation:
-
To a hydrogenation flask, add 6,7-dihydro-5H-cyclopenta[b]pyridin-3-one (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (20 mL per gram of ketone).
-
Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution.
-
-
Reaction:
-
Seal the flask and connect it to a hydrogen source.
-
Purge the flask with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen (typically 1-3 atm, or as required) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography as described in Method 1.
-
Caption: Workflow for Catalytic Hydrogenation.
Data Presentation
The following table summarizes the key parameters for the two proposed reduction methods. Researchers can use this table to record and compare their experimental results.
| Parameter | Method 1: Sodium Borohydride Reduction | Method 2: Catalytic Hydrogenation |
| Reagent | Sodium Borohydride (NaBH₄) | Hydrogen (H₂) with Catalyst (e.g., Pd/C) |
| Solvent | Methanol or Ethanol | Ethanol or Ethyl Acetate |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 4-24 hours (variable) |
| Pressure | Atmospheric | 1-3 atm (or higher) |
| Typical Yield | High | Variable, potentially high |
| Chemoselectivity | High (ketone vs. other groups) | Good (ketone vs. pyridine ring) |
| Safety Considerations | Flammable solvents, H₂ evolution | Flammable H₂ gas, pyrophoric catalyst |
Characterization Data (Hypothetical)
Upon successful synthesis, the product, this compound, should be characterized by standard analytical techniques. Expected data would include:
-
¹H NMR: Appearance of a new signal for the hydroxyl proton (-OH) and a multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH).
-
¹³C NMR: The carbonyl carbon signal (around 200 ppm) will be replaced by a signal for the alcohol carbon (around 60-80 ppm).
-
IR Spectroscopy: Disappearance of the strong carbonyl (C=O) stretch (around 1700 cm⁻¹) and appearance of a broad hydroxyl (O-H) stretch (around 3200-3600 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the alcohol product.
Conclusion
Both sodium borohydride reduction and catalytic hydrogenation are viable and effective methods for the synthesis of this compound from its corresponding ketone. The choice of method may depend on the availability of equipment, desired scale, and the presence of other functional groups in the molecule. The provided protocols offer a solid starting point for researchers to perform this chemical transformation. It is recommended to perform small-scale pilot reactions to optimize conditions for yield and purity.
References
Purifying Polar Heterocycles: Application Notes for 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of polar heterocyclic compounds, with a specific focus on 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol and its analogs. The provided methodologies cover a range of techniques from flash chromatography and recrystallization to advanced high-performance liquid chromatography (HPLC) methods, tailored for the unique challenges presented by polar molecules.
Introduction to Purifying Polar Heterocyclic Compounds
Polar heterocyclic compounds, such as this compound, are frequently encountered scaffolds in medicinal chemistry and drug discovery. Their inherent polarity, often due to the presence of heteroatoms (N, O, S) and functional groups capable of hydrogen bonding, presents significant challenges during purification. Common issues include poor retention on reversed-phase chromatography media, streaking on normal-phase silica gel, and high solubility in polar solvents, which can complicate recrystallization.
Selecting the appropriate purification strategy is paramount to obtaining the desired compound in high purity, which is a critical prerequisite for subsequent biological evaluation and drug development activities. This guide outlines several effective methods and provides detailed protocols to navigate these challenges.
Purification Strategy Selection
Choosing the optimal purification method depends on several factors, including the polarity of the target compound, the nature of the impurities, the required purity level, and the scale of the purification. The following decision tree provides a general framework for selecting a suitable technique.
Caption: Decision workflow for selecting a purification strategy.
Experimental Protocols
Protocol 1: Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying moderately polar compounds. For compounds like this compound, a normal-phase silica gel column is often a good starting point. The increased polarity of the hydroxyl group compared to a ketone analog (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one) will likely require a more polar eluent system.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb the sample onto a small amount of silica gel and load it onto the top of the column bed.
-
Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity by adding a more polar solvent. For this compound, a gradient of ethyl acetate in petroleum ether or methanol in dichloromethane is recommended.
-
Fraction Collection: Collect fractions and monitor the elution profile using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Caption: Experimental workflow for flash column chromatography.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity. The key is to find a suitable solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. For polar pyridinols, polar protic solvents like ethanol or water, or a mixture of the two, are often effective.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but lead to crystal formation upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Caption: Experimental workflow for recrystallization.
Advanced Chromatographic Techniques
For challenging separations or when very high purity is required, HPLC techniques are often employed.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is particularly well-suited for the purification of very polar compounds that show little or no retention in reversed-phase chromatography. It utilizes a polar stationary phase (e.g., silica, diol, or amide-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
While standard C18 columns may not provide sufficient retention for highly polar compounds, the use of polar-embedded or polar-endcapped columns can improve performance. Additionally, adjusting the mobile phase pH to suppress the ionization of the basic pyridine nitrogen can increase retention. The use of mobile phase additives can also be beneficial.
Data Presentation: Purification Method Comparison
The choice of purification method can significantly impact the final yield and purity of the product. The following tables provide a comparative summary of expected outcomes for the purification of a polar heterocyclic compound like this compound. Please note that these are representative values and will require optimization for the specific compound and impurity profile.
Table 1: Flash Chromatography Parameters for Polar Heterocyclic Compounds
| Stationary Phase | Mobile Phase System | Gradient Profile | Typical Yield (%) | Typical Purity (%) | Reference |
| Silica Gel (200-300 mesh) | Ethyl Acetate / Petroleum Ether | 1:5 to 1:1 | 60-90 | >95 | |
| Silica Gel (200-300 mesh) | Methanol / Dichloromethane | 0% to 10% Methanol | 50-85 | >95 | |
| Amine-functionalized Silica | Acetonitrile / Water (HILIC) | 95:5 to 60:40 | 70-95 | >98 |
Table 2: Recrystallization Solvents and Expected Recovery
| Solvent/Solvent System | Suitability for Polar Pyridinols | Expected Recovery (%) | Notes | Reference |
| Ethanol | Good | 60-85 | Often provides good crystal quality. | |
| Water | Good for more polar analogs | 50-80 | Solubility can be high, potentially reducing yield. | |
| Ethanol / Water | Very Good | 70-90 | Allows for fine-tuning of polarity for optimal crystallization. | - |
| Ethyl Acetate / Hexane | Moderate | 40-70 | May be suitable for less polar analogs. | - |
Table 3: HPLC Method Parameters for Polar Heterocyclic Alcohols
| Chromatography Mode | Column Type | Mobile Phase A | Mobile Phase B | Typical Gradient | Additives |
| HILIC | BEH Amide (e.g., Waters) | Acetonitrile | Water | 95% to 60% A | 10 mM Ammonium Formate |
| Reversed-Phase | Polar-Embedded C18 | Water | Acetonitrile or Methanol | 5% to 95% B | 0.1% Formic Acid or Triethylamine |
Conclusion
The purification of polar heterocyclic compounds like this compound requires careful consideration of the compound's properties and the selection of an appropriate purification strategy. This guide provides a starting point with detailed protocols for flash chromatography and recrystallization, along with an overview of advanced HPLC techniques. The provided data tables offer a comparative look at different methodologies, aiding in the development of an effective purification workflow. For any specific compound, empirical optimization of the outlined conditions is crucial to achieve the desired purity and yield.
Application Note: HPLC Purification of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the preparative High-Performance Liquid Chromatography (HPLC) purification of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol. The described method is adapted from an analytical procedure for the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, and is designed to yield high-purity material suitable for subsequent research and development activities.[1] This document includes a comprehensive experimental protocol, a summary of HPLC parameters, and a workflow diagram for clarity.
Introduction
6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives are important heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of a hydroxyl group at the 3-position of this bicyclic system can significantly alter its physicochemical and biological properties, making it a key intermediate for further chemical synthesis. Achieving high purity of this compound is critical for its use in subsequent applications. This protocol details a robust reverse-phase HPLC method for its purification.
Physicochemical Properties (Reference)
Understanding the properties of the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, can inform the handling and purification of its hydroxylated derivative. The parent compound is soluble in ethanol, DMSO, and dichloromethane, with slight solubility in water.[2] The addition of the hydroxyl group in this compound is expected to increase its polarity and aqueous solubility.
Experimental Protocol
This protocol is a scalable reverse-phase HPLC method. For mass spectrometry (MS) compatible applications, the phosphoric acid in the mobile phase should be replaced with formic acid.[1]
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. Given the expected increase in polarity, a good starting point is a mixture of the mobile phase solvents, such as 50:50 acetonitrile:water or methanol. DMSO can also be used if the compound has limited solubility in other solvents.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection onto the HPLC system.
HPLC Instrumentation and Conditions
A standard preparative HPLC system equipped with a UV detector is suitable for this purification.
Data Summary
The following table summarizes the quantitative parameters for the HPLC purification method.
| Parameter | Condition |
| Instrumentation | |
| System | Preparative HPLC System |
| Column | Reverse-Phase C18, 10 µm, 250 x 21.2 mm (or similar) |
| Detector | UV-Vis Detector |
| Chromatographic Conditions | |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-50% B over 20 minutes (initial suggestion) |
| Flow Rate | 20 mL/min (for a 21.2 mm ID column) |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm (or optimal UV max) |
| Injection Volume | Dependent on concentration and column loading |
Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.
-
Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).
-
Solvent Removal: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilization/Extraction: If the compound is in an aqueous solution after solvent removal, it can be isolated by lyophilization or by extraction into an appropriate organic solvent, followed by drying and concentration.
-
Final Product Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, and analytical HPLC).
Method Development and Optimization
The provided method serves as a starting point. Optimization may be required based on the specific impurity profile of the crude material.
-
Gradient: The gradient slope and range can be adjusted to improve the resolution between the target compound and closely eluting impurities. A shallower gradient can increase separation.
-
Mobile Phase: For compounds that are sensitive to acid, alternative mobile phase modifiers such as formic acid or ammonium acetate can be used. If the compound is basic, a mobile phase with a higher pH (using a suitable buffer and a pH-stable column) may improve peak shape.
-
Column Chemistry: If adequate separation is not achieved on a C18 column, other reverse-phase chemistries (e.g., C8, Phenyl-Hexyl) or even different purification modes like HILIC (for very polar compounds) could be explored.
Conclusion
This application note provides a comprehensive and scalable HPLC method for the purification of this compound. By following this protocol, researchers can obtain high-purity material, which is essential for reliable results in downstream applications in drug discovery and development.
References
Application Note: NMR Characterization of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,7-dihydro-5H-cyclopenta[b]pyridine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as building blocks in organic synthesis. The structural elucidation of these compounds is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful tool for the unambiguous characterization of such molecules. This application note provides a detailed guide to the expected NMR characteristics of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol and outlines a general protocol for its synthesis and NMR analysis, based on methodologies reported for analogous structures.
Predicted NMR Spectroscopic Data
Table 1: NMR Data of Representative 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives
| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | DMSO-d₆ | 1.43 (t, J=7.0 Hz, 3H), 2.87 (t, J=5.8 Hz, 2H), 3.09 (t, J=4.1 Hz, 2H), 4.61 (q, J=7.0 Hz, 2H), 7.31–7.59 (m, 9H) | 14.8, 27.2, 28.9, 63.4, 93.7, 116.0, 125.8, 128.3, 128.7, 129.2, 129.4, 129.6, 130.0, 131.0, 135.2, 136.9, 141.4, 153.0, 161.9, 164.9 | [1][2] |
| 2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | DMSO-d₆ | 2.75–2.92 (m, 4H), 4.02 (s, 3H), 7.51–7.63 (m, 9H) | 27.1, 28.9, 54.9, 93.8, 115.9, 124.6, 128.6, 129.2, 129.4, 130.8, 131.3, 132.8, 133.8, 135.0, 135.7, 142.0, 142.1, 161.8, 165.2 | [1][2] |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | CDCl₃ | 2.10-2.18 (m, 2H), 2.60-2.66 (m, 2H), 3.10 (t, J=6.2 Hz, 2H), 7.20-7.24 (m, 1H), 8.21 (dd, J=7.9, 1.8 Hz, 1H), 8.61 (dd, J=4.8, 1.8 Hz, 1H) | 20.85, 31.54, 37.55, 121.24, 127.18, 134.02, 152.49, 162.68, 196.91 | [3] |
Expected ¹H NMR Spectrum of this compound:
-
Aromatic Protons: Two protons on the pyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C4 would likely appear as a doublet, coupled to the proton at C2. The proton at C2 would also be a doublet.
-
Cyclopenta Ring Protons: The aliphatic protons on the cyclopentane ring (C5, C6, C7) would appear in the upfield region (δ 2.0-3.5 ppm). The C5 and C7 protons, being adjacent to the pyridine ring, would likely be triplets or multiplets. The C6 protons would likely be a multiplet, coupling with the protons at C5 and C7.
-
Hydroxyl Proton: A broad singlet for the hydroxyl proton (OH) is expected, with a chemical shift that can vary depending on the solvent and concentration.
Expected ¹³C NMR Spectrum of this compound:
-
Aromatic Carbons: The carbon atoms of the pyridine ring would resonate in the δ 120-160 ppm range. The carbon bearing the hydroxyl group (C3) would be significantly deshielded.
-
Aliphatic Carbons: The sp³ hybridized carbons of the cyclopentane ring (C5, C6, C7) would appear in the upfield region, typically between δ 20-40 ppm.
Experimental Protocols
A plausible synthetic route to this compound can be adapted from known procedures for the synthesis of substituted 6,7-dihydro-5H-cyclopenta[b]pyridines.[4][5] A common approach involves the cyclocondensation of a suitable enamine or enone with a 1,3-dicarbonyl compound or its equivalent.
Proposed Synthesis of this compound:
A potential synthetic strategy involves a multi-component reaction. While a direct synthesis for the 3-ol is not explicitly detailed in the search results, a plausible route could involve the synthesis of a related intermediate, such as a 3-amino or 3-halo derivative, followed by conversion to the hydroxyl group. For the purpose of this protocol, we will outline a general procedure for the synthesis of the core ring system, which can be adapted for the target molecule.
-
Synthesis of a Substituted 6,7-dihydro-5H-cyclopenta[b]pyridine Intermediate:
-
A mixture of cyclopentanone, an appropriate aldehyde, and an activated nitrile (e.g., malononitrile or cyanoacetamide) is refluxed in ethanol in the presence of a base catalyst such as piperidine or morpholine.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
-
-
Hydrolysis to this compound:
-
If a 3-cyano or 3-carboxamide intermediate is synthesized, it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Subsequent functional group manipulation, potentially involving a Curtius, Hofmann, or a similar rearrangement followed by hydrolysis, or diazotization of an amino group, could yield the desired 3-hydroxy functionality.
-
NMR Sample Preparation and Data Acquisition:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Filter the solution through a pipette containing a small cotton plug into a clean 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), or use the residual solvent peak for referencing.
-
-
¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
A proton-decoupled pulse sequence (e.g., zgpg30) should be used.
-
Typical acquisition parameters include a 30° pulse width, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for the synthesis and characterization of this compound.
Caption: Proposed synthetic and analytical workflow.
References
- 1. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol is a heterocyclic compound of interest in pharmaceutical and chemical research. Its structural elucidation and quantification are critical for drug development and quality control processes. Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and fragmentation pattern of such molecules, providing essential information for identification and characterization. These application notes provide a comprehensive protocol for the mass spectrometry analysis of this compound, including sample preparation, instrumental parameters, and expected data.
Chemical Properties
-
Chemical Name: this compound
-
Molecular Formula: C₈H₉NO
-
Molecular Weight: 135.16 g/mol
-
Structure: A fused ring system consisting of a dihydropyridine ring and a cyclopentanol ring.
Experimental Protocols
A detailed methodology for the mass spectrometry analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra. The goal is to dissolve the analyte in a suitable solvent at an appropriate concentration and remove any interfering substances.[1][2][3][4]
Materials:
-
This compound standard
-
Methanol (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
Deionized water (18 MΩ·cm)
-
Formic acid (optional, for enhancing ionization)
-
0.2 µm syringe filters
-
2 mL mass spectrometry vials with septa caps[5]
Protocol:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL.[5] For electrospray ionization (ESI), the addition of 0.1% formic acid to the final solution can improve protonation and signal intensity.
-
Filtration: Filter the final working solution through a 0.2 µm syringe filter to remove any particulate matter that could clog the instrument's tubing.[5]
-
Sample Transfer: Transfer the filtered solution into a 2 mL mass spectrometry vial and cap it securely.
-
Blank Preparation: Prepare a blank sample using the same solvent mixture as the working solution to identify any background ions.
Instrumentation and Data Acquisition
The following parameters are recommended for analysis using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
Instrumentation:
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Ionization Source: Electrospray Ionization (ESI)
-
Liquid Chromatography (LC) System (Optional but Recommended): An LC system can be coupled with the mass spectrometer for sample introduction and separation from complex matrices.
LC-MS Parameters (if applicable):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 1-5 µL
Mass Spectrometry Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Mass Range | m/z 50 - 500 |
| Acquisition Mode | Full Scan (for parent ion) and Tandem MS (MS/MS) for fragmentation |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum |
Data Presentation
The expected quantitative data from the mass spectrometry analysis of this compound is summarized below. The exact m/z values and relative abundances may vary slightly depending on the instrument and conditions used.
Table 1: Expected m/z Values for Molecular and Fragment Ions
| Ion | Proposed Formula | Calculated m/z | Description |
| [M+H]⁺ | C₈H₁₀NO⁺ | 136.0757 | Protonated molecular ion (parent ion) |
| [M+H-H₂O]⁺ | C₈H₈N⁺ | 118.0651 | Loss of water from the hydroxyl group |
| Fragment 1 | C₇H₈N⁺ | 106.0651 | Loss of CO from the cyclopentanone ring after rearrangement |
| Fragment 2 | C₅H₆N⁺ | 80.0500 | Fragmentation of the pyridine ring |
Visualizations
Proposed Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under positive ion ESI-MS/MS conditions. The fragmentation is initiated by the protonation of the molecule, most likely on the nitrogen atom of the pyridine ring.
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Experimental Workflow
The diagram below outlines the logical flow of the experimental protocol, from sample receipt to final data analysis.
Caption: Workflow for the mass spectrometry analysis of this compound.
Conclusion
This application note provides a robust and detailed protocol for the mass spectrometry analysis of this compound. By following these guidelines, researchers can confidently identify and characterize this compound, facilitating its use in drug discovery and development. The provided tables and diagrams offer a clear representation of the expected data and experimental process, serving as a valuable resource for scientists in the field.
References
- 1. biocompare.com [biocompare.com]
- 2. Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. tecan.com [tecan.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols: 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives as Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives as versatile intermediates in pharmaceutical research and development. This document includes detailed experimental protocols, summaries of quantitative data, and workflow diagrams to facilitate understanding and practical application in a laboratory setting. While the specific compound 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol is of interest, the available literature more broadly supports the utility of the core 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold and its 3-carbonitrile derivatives. The protocols and applications detailed below are therefore focused on these well-documented compounds, providing a strong basis for extension to other derivatives such as the 3-ol variant.
Application as a Key Intermediate in the Synthesis of Cefpirome
6,7-dihydro-5H-cyclopenta[b]pyridine is a critical building block in the synthesis of Cefpirome, a fourth-generation cephalosporin antibiotic.[1][2] Cefpirome exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] The synthesis involves a multi-step process starting from commercially available reagents.[2]
Synthetic Pathway Overview
A common and efficient route to 6,7-dihydro-5H-cyclopenta[b]pyridine begins with cyclopentanone and benzylamine, proceeding through nucleophilic addition, acetylization, a Vilsmeier-Haack cyclization to form a chlorinated intermediate, and a final dechlorination step.[1][2]
Caption: Synthetic workflow for 6,7-dihydro-5H-cyclopenta[b]pyridine.
Experimental Protocol for 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
This protocol outlines the synthesis of the chlorinated intermediate, a key precursor to the final product.
Materials:
-
Cyclopentanone
-
Benzylamine
-
Acetic anhydride
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Synthesis of N-cyclopentylidene(phenyl)methanamine: React cyclopentanone with benzylamine at a temperature of 117-121°C.[2]
-
Synthesis of N-benzyl-N-cyclopentenylacetamide: The feed temperature for this step should be maintained at 0-5°C, with the reaction proceeding at 20-25°C. The molar ratio of benzylamine to acetic anhydride should be 1:1.1, and the reaction time is 14 hours.[2]
-
Vilsmeier-Haack Cyclization: The feed temperature for the addition of phosphorus oxychloride should be between 0-5°C. The reaction is then refluxed for 15 hours. The subsequent hydrolysis should be conducted at 40-45°C.[2]
Quantitative Data
| Intermediate/Product | Yield | Purity (HPLC) |
| 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | 45.9% | Not specified |
| 6,7-dihydro-5H-cyclopenta[b]pyridine | 43.15% | 99.7% |
Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives
Highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives can be synthesized via a multicomponent cyclocondensation reaction.[3][4] These compounds have shown potential as corrosion inhibitors and are of interest in medicinal chemistry due to their diverse biological activities.[3][4][5]
General Reaction Scheme
Caption: General reaction scheme for the synthesis of 3-carbonitrile derivatives.
Experimental Protocol
Materials:
-
2,5-diarylidenecyclopentanone derivative (0.02 mol)
-
Propanedinitrile (0.02 mol, 1.32 g)
-
Sodium alkoxide (0.02 mol) (Sodium ethoxide: 1.36 g or Sodium methoxide: 1.08 g)
-
Anhydrous ethanol or methanol
Procedure:
-
To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol), and sodium alkoxide (0.02 mol).[3]
-
Add the corresponding anhydrous alcohol (ethanol for sodium ethoxide, methanol for sodium methoxide) as the solvent.[3]
-
Reflux the reaction mixture for 1 hour at 80°C with stirring.[3]
-
After 1 hour, cool the reaction to room temperature.[3]
-
Dilute the cooled reaction mixture with 150 mL of distilled water.[3]
-
Collect the precipitated solid product by filtration and wash with distilled water.[3][4]
Quantitative Data for Synthesized Derivatives
| Compound ID | R Group (Alkoxy) | Ar Group (Aryl) | Yield | Melting Point (°C) |
| CAPD-1 | Ethoxy | Pyridin-2-yl | 77% | 149-151 |
| CAPD-2 | Methoxy | Pyridin-2-yl | 75% | 171-173 |
| CAPD-3 | Methoxy | Pyridin-4-yl | 82% | 180-181 |
| CAPD-4 | Ethoxy | 2-methoxyphenyl | 75% | 160-161 |
Data sourced from[4]
Spectroscopic Data for CAPD-4
-
IR (ATR) νmax (cm-1): 3058, 3021 (C–H arom.), 2981, 2966 (C–H aliph.), 2214 (C≡N), 1605 (C=N).[3]
-
¹H NMR (400 MHz, DMSO-d6) δ (ppm): 1.43 (t, J = 6.9 Hz, 3H, CH₃-CH₂–O), 2.89 (t, J = 5.9 Hz, 2H, CH₂CH₂cyclic), 3.07 (t, J = 4.7 Hz, 2H, CH₂CH₂cyclic), 3.81, 3.85 (s, 6H, 2OMe), 4.59 (q, J = 6.8 Hz, 2H, O-CH₂-CH₃), 7.00–7.02 (d, 2H, 2CHarom), 7.02–7.12 (d, 2H, 2CHarom), 7.43 (s, 1H, CH=), 7.49–7.51 (d, 2H, 2CHarom), 7.53–7.55 (d, 2H, 2CHarom).[3]
Biological Activity and Potential Signaling Pathways
Derivatives of the cyclopenta[b]pyridine scaffold have been noted for a range of biological activities, including antibacterial, antiviral, anti-inflammatory, and neuropharmacological effects.[6]
Mechanism of Action of Cefpirome (A Beta-Lactam Antibiotic)
As a cephalosporin, Cefpirome's antibacterial activity stems from its ability to inhibit bacterial cell wall synthesis. It achieves this by acylating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and remodeling of peptidoglycan.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102584856A - Method for preparing cefpirome sulfate - Google Patents [patents.google.com]
- 6. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol in Agrochemical Synthesis: A Review of Available Information
Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information detailing the specific application of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol in the synthesis of agrochemicals. This includes a lack of specific agrochemicals derived from this compound, associated quantitative data on their biological activity, and detailed experimental protocols for their synthesis.
While the broader class of pyridine-containing compounds is well-established in the agrochemical industry for its diverse range of activities, including insecticidal, herbicidal, and fungicidal properties, the role of this particular substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivative remains undocumented in the reviewed sources.
Research in the field has explored other derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold. For instance, methods for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one have been reported. Furthermore, the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, has been identified as a structural component in the development of crop protection agents, although specific examples derived from the 3-ol variant are not provided.
The absence of specific data prevents the creation of detailed application notes, experimental protocols, and quantitative data tables as requested. Further research and development would be necessary to determine if this compound or its derivatives possess any utility in the agrochemical sector.
General Synthetic Workflow for Pyridine-Based Agrochemicals
While no specific protocol exists for this compound, a general workflow for the development of novel pyridine-based agrochemicals can be conceptualized. This typically involves initial synthesis, derivatization, and subsequent screening for biological activity.
Caption: Generalized workflow for the discovery of new agrochemicals.
Researchers and professionals in the field are encouraged to consider the potential of this compound as a novel scaffold. Future investigations would need to focus on the synthesis of a library of derivatives and their systematic evaluation for various agrochemical applications.
Application Notes and Protocols for the Derivatization of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of the scaffold 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol and its subsequent evaluation in biological assays. The protocols outlined below are based on established synthetic methodologies for related heterocyclic compounds and common practices in drug discovery.
Introduction
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a versatile scaffold that has been explored for various biological activities. While much of the existing research focuses on modifications at other positions of the ring system, the hydroxyl group at the 3-position presents a key opportunity for derivatization to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document details protocols for the synthesis of ether and ester derivatives of this compound and their evaluation in relevant bioassays. The derivatization of this hydroxyl group can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
Synthetic Derivatization Protocols
The following protocols describe the synthesis of the parent compound, this compound, and its subsequent derivatization.
Synthesis of this compound
The synthesis of the core scaffold can be achieved through various multi-step sequences. One common approach involves the construction of the pyridine ring fused to a cyclopentane ring. For the purpose of these notes, we will assume the availability of a suitable precursor, 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine, which can be converted to the desired 3-ol via a diazotization-hydrolysis reaction.
Protocol 2.1: Synthesis of this compound from 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine
-
Dissolution: Dissolve 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) in a 10% aqueous solution of sulfuric acid.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stirring: Continue stirring the reaction mixture at 0-5 °C for 30 minutes after the addition is complete.
-
Hydrolysis: Slowly heat the reaction mixture to 80-90 °C and maintain this temperature until nitrogen evolution ceases (approximately 1-2 hours).
-
Neutralization and Extraction: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Derivatization of the 3-Hydroxyl Group
The hydroxyl group of this compound is a versatile handle for introducing a variety of functional groups. Below are general protocols for the synthesis of ether and ester derivatives.
Protocol 2.2.1: General Procedure for O-Alkylation (Ether Synthesis)
-
Reagent Suspension: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Alkylating Agent Addition: Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ether derivative by column chromatography.
Protocol 2.2.2: General Procedure for Acylation (Ester Synthesis)
-
Reagent Solution: Dissolve this compound (1.0 eq) and a base such as triethylamine (1.5 eq) or pyridine in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylating Agent Addition: Cool the solution to 0 °C and add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up: Wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester derivative by column chromatography.
Bioassay Protocols and Data Presentation
Based on the reported activities of structurally related cyclopenta[b]pyridine derivatives, potential biological targets include G-protein coupled receptors (GPCRs) and kinases. The following are example protocols for initial screening.
In Vitro Receptor Binding Assay (Hypothetical Target: Sigma-1 Receptor)
Structurally similar compounds have shown affinity for the sigma-1 receptor, which is implicated in pain and neurological disorders.
Protocol 3.1: Sigma-1 Receptor Binding Assay
-
Membrane Preparation: Utilize commercially available cell membranes expressing the human sigma-1 receptor.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [³H]-(+)-pentazocine), and the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
In Vitro Kinase Inhibition Assay (Hypothetical Target: RIPK1)
Related fused pyridine systems have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.
Protocol 3.2: RIPK1 Kinase Assay
-
Reagents: Use recombinant human RIPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.
-
Assay Buffer: Prepare a kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Reaction Setup: In a 96-well plate, add the RIPK1 enzyme, the test compound at various concentrations, and the substrate.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value.
Data Presentation
Quantitative data from the bioassays should be presented in a clear and organized manner to facilitate SAR analysis.
Table 1: Hypothetical In Vitro Activity of this compound Derivatives
| Compound ID | R Group (at 3-position) | Sigma-1 Binding IC₅₀ (nM) | RIPK1 Inhibition IC₅₀ (µM) |
| Parent-01 | -OH | >10,000 | >100 |
| Ether-01 | -OCH₃ | 8,500 | 85 |
| Ether-02 | -OCH₂Ph | 1,200 | 15 |
| Ester-01 | -OCOCH₃ | 5,300 | 42 |
| Ester-02 | -OCOPh | 980 | 11 |
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a potential signaling pathway.
Caption: Experimental workflow for synthesis and bioassay evaluation.
Caption: Inhibition of the RIPK1-mediated necroptosis pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Hydroxypyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted hydroxypyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of substituted hydroxypyridines?
A1: The main challenges stem from the electronic nature of the pyridine ring. The electron-withdrawing effect of the nitrogen atom deactivates the ring towards electrophilic aromatic substitution.[1] Controlling regioselectivity during functionalization is also a significant hurdle, as multiple positions on the pyridine ring can have similar reactivity.[1] Furthermore, side reactions such as N-oxidation, over-alkylation, and in some cases, ring-opening can occur, leading to reduced yields and complex product mixtures.
Q2: How does the position of the hydroxyl group (2-, 3-, or 4-) influence the reactivity and potential side reactions?
A2: The position of the hydroxyl group significantly impacts the electronic properties and reactivity of the pyridine ring.
-
2- and 4-Hydroxypyridines: These exist in tautomeric equilibrium with their corresponding pyridone forms.[2] This tautomerism can lead to competing N- vs. O-alkylation reactions.[3][4] The pyridone form can influence the reactivity of the ring in substitution reactions.
-
3-Hydroxypyridine: This isomer predominantly exists in the phenol form. The hydroxyl group is a reactive site for nucleophilic substitution and can be functionalized to introduce diverse chemical moieties.[5]
Q3: What is N-oxidation and why is it a common side reaction?
A3: N-oxidation is the oxidation of the pyridine nitrogen atom to form a pyridine N-oxide.[6][7] This is a common side reaction when using oxidizing agents during the synthesis or functionalization of pyridines.[8] Pyridine N-oxides are more reactive towards both electrophilic and nucleophilic attack than the parent pyridine, which can lead to a variety of subsequent, sometimes undesired, reactions.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substituted Hydroxypyridine
Question: I am getting a low yield of my target substituted hydroxypyridine. What are the possible causes and how can I improve it?
Answer: Low yields can result from several factors, including incomplete reaction, competing side reactions, or product degradation. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in hydroxypyridine synthesis.
Experimental Protocol: Synthesis of 4-Hydroxypyridine from 4-Aminopyridine [9]
This protocol offers a high-yield synthesis of 4-hydroxypyridine.
-
Preparation of Diazonium Solution:
-
In a suitable reaction vessel, dissolve 4-aminopyridine in a 35% (mass fraction) solution of concentrated sulfuric acid.
-
Cool the solution and add butyl nitrite dropwise while maintaining a low temperature.
-
-
Hydrolysis and Neutralization:
-
The resulting diazonium solution is then hydrolyzed.
-
Neutralize the solution using a barium hydroxide solution until the pH is between 7.5 and 8.0.
-
-
Purification:
-
Filter the reaction mixture to obtain a crude solution of 4-hydroxypyridine.
-
Purify the product using activated carbon and subsequent vacuum distillation.
-
This method has been reported to achieve a yield of approximately 92% with a purity of over 99%.[9]
Issue 2: Poor Regioselectivity in Functionalization Reactions
Question: I am observing a mixture of isomers when trying to functionalize my substituted hydroxypyridine. How can I improve the regioselectivity?
Answer: Poor regioselectivity is a common issue due to the nuanced electronic effects of the pyridine nitrogen and the hydroxyl group.[1] The strategy to control regioselectivity depends on the nature of the desired reaction (electrophilic vs. nucleophilic substitution).
Logical Relationship for Improving Regioselectivity:
Caption: Decision diagram for improving regioselectivity.
Strategies to Enhance Regioselectivity:
-
Activate the Pyridine Ring: For electrophilic substitutions, converting the pyridine to its N-oxide can activate the ring and direct substitution to the C2 and C4 positions.[1][7] The N-oxide can be subsequently removed.
-
Use of Directing Groups: Employing a directing group can steer the functionalization to a specific position.
-
Halogenation followed by Substitution: Introducing a halogen at a specific position allows for subsequent nucleophilic substitution or cross-coupling reactions at that site.[1]
Issue 3: Competing N-Alkylation vs. O-Alkylation
Question: During the alkylation of my 2- or 4-hydroxypyridine, I am getting a mixture of N- and O-alkylated products. How can I selectively obtain one over the other?
Answer: The N- versus O-alkylation is influenced by the tautomeric equilibrium between the hydroxypyridine and pyridone forms.[2][3] The reaction conditions, including the solvent, base, and alkylating agent, play a crucial role in determining the product ratio.[4]
Factors Influencing N- vs. O-Alkylation:
| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Solvent | Protic solvents (e.g., ethanol, water) | Aprotic solvents (e.g., DMF, DMSO) | Protic solvents can solvate the oxygen atom, making the nitrogen more nucleophilic. |
| Counter-ion | K+ | Ag+ | The silver salt of hydroxypyridine is known to favor O-alkylation.[4] |
| Alkylating Agent | Hard alkylating agents (e.g., dimethyl sulfate) | Soft alkylating agents (e.g., alkyl iodides) | Based on Hard and Soft Acids and Bases (HSAB) theory. |
| Base | Stronger, non-coordinating bases | Weaker bases | The choice of base can influence the equilibrium of the pyridone/hydroxypyridine anion. |
Experimental Protocol: Selective N-Alkylation of 2-Hydroxypyridines [10]
A catalyst- and base-free method has been reported for the specific N-alkylation of 2-hydroxypyridines with organohalides.
-
Reaction Setup:
-
In a sealed tube, combine the 2-hydroxypyridine derivative and the organohalide.
-
-
Reaction Conditions:
-
Heat the mixture at a specified temperature (e.g., 100-140 °C) for a designated time.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture can be purified directly by column chromatography.
-
This method demonstrates high N-selectivity (>99%) for a range of substrates.[10]
This technical support guide is intended for informational purposes only and should be used in conjunction with established laboratory safety practices.
References
- 1. benchchem.com [benchchem.com]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 4. I. ALKYLATION STUDIES OF 2-HYDROXYPYRIDINE DERIVATIVES. II. THERMOLYSISOF 4-ALKOXYPYRIDINE-1-OXIDE - ProQuest [proquest.com]
- 5. nbinno.com [nbinno.com]
- 6. N-oxide synthesis by oxidation [organic-chemistry.org]
- 7. baranlab.org [baranlab.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Page loading... [guidechem.com]
- 10. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on the chemical structure, a pyridin-3-ol fused to a cyclopentane ring, the primary stability concerns are susceptibility to oxidation, photodegradation, and pH-dependent degradation. Phenolic compounds, in general, are sensitive to heat and light.[1][2] The pyridine ring itself can also be susceptible to chemical attack.[3] Similar to other pyridinols, this compound is likely prone to degradation under both acidic and alkaline conditions and when exposed to oxidizing agents.[4]
Q2: How does pH impact the stability of this compound?
A2: The pH of a solution can significantly affect the stability of pyridine and its derivatives.[5][6] For phenolic compounds, changes in pH can alter the ionization state of the hydroxyl group, potentially increasing susceptibility to oxidation. For pyridin-4-ol derivatives, a related class of compounds, instability is observed in both highly acidic and alkaline environments.[4] It is crucial to determine the optimal pH range for the stability of this compound through systematic studies.
Q3: What are the likely degradation pathways for this compound?
A3: The potential degradation pathways for this compound include:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-like structures or ring-opened products. The presence of trace metals or dissolved oxygen can catalyze this process.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.[4][7]
-
Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially lead to ring cleavage or other hydrolytic degradation.[4]
Q4: How can I improve the solubility of this compound?
A4: For compounds with a pyridine ring, adjusting the pH can improve solubility.[4] Since this compound has a basic pyridine nitrogen, lowering the pH to form a more soluble salt may be effective. The use of water-miscible organic co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can also enhance solubility.[4]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Rapid degradation of the compound in solution. | 1. Inappropriate pH: The solution pH may be in a range where the compound is unstable.[4] 2. Presence of Oxidizing Agents: Dissolved oxygen or trace metal ions in the solvent can catalyze oxidation. 3. Light Exposure: The compound may be sensitive to photodegradation.[4] 4. Elevated Temperature: Storage at room temperature or higher may accelerate degradation. | 1. pH Control: Prepare solutions using a buffered system within a neutral to slightly acidic pH range. Conduct a pH stability profile to identify the optimal pH. 2. Use of Antioxidants & Chelators: Add antioxidants (e.g., ascorbic acid, BHT) to the solution. Use chelating agents (e.g., EDTA) to sequester metal ions. De-gas solvents to remove dissolved oxygen. 3. Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[8] 4. Temperature Control: Store stock solutions and working solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures.[8] |
| Inconsistent analytical results (e.g., HPLC, NMR). | 1. On-column Degradation: The HPLC mobile phase may not be at an optimal pH for stability.[4] 2. Tautomerism: While less common for 3-hydroxypyridines compared to 2- and 4-hydroxypyridines, the presence of tautomers could lead to peak broadening or splitting. 3. Adsorption to Surfaces: The compound may adsorb to glass or plastic surfaces, leading to lower than expected concentrations. | 1. Mobile Phase Optimization: Adjust the pH of the mobile phase to a range where the compound is stable. Analyze samples promptly after preparation. 2. Analytical Method Development: Investigate the effects of solvent, pH, and temperature on the analytical signal to understand any potential tautomeric behavior. 3. Use of Silanized Glassware: Use silanized glassware to minimize adsorption. Consider adding a small percentage of a competing agent to the sample solvent. |
| Precipitation of the compound in aqueous solutions. | 1. Poor Aqueous Solubility: The compound may have inherently low water solubility. 2. pH Effects: The pH of the solution may be at or near the isoelectric point of the compound, where solubility is minimal. | 1. Co-solvents: Use a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to aid dissolution before adding the aqueous buffer.[4] 2. pH Adjustment: Adjust the pH of the solution away from the isoelectric point. For this compound, a slightly acidic pH may improve solubility by protonating the pyridine nitrogen.[4] |
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[9]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water with a co-solvent) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to 80°C in an oven for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
-
Data Interpretation:
| Stress Condition | Expected Outcome | Potential Degradation Products |
| Acidic (0.1 M HCl) | Degradation likely | Ring-opened products, hydroxylated species |
| Basic (0.1 M NaOH) | Significant degradation expected | Ring-opened products, salts |
| Oxidative (3% H₂O₂) | Degradation likely | N-oxides, hydroxylated derivatives, ring-opened products[4] |
| Thermal (80°C) | Potential degradation | Varies depending on the compound's melting point and thermal lability |
| Photolytic (ICH Q1B) | Degradation possible | Photodegradation products, which may include dimers or ring-cleaved species[7] |
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Factors Affecting Stability and Mitigation Strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Encapsulation of Natural Polyphenolic Compounds; a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AGU Fall Meeting 2020 [agu.confex.com]
- 4. benchchem.com [benchchem.com]
- 5. Can A Denaturant Stabilize DNA? Pyridine Reverses DNA Denaturation in Acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Peak Tailing in HPLC of Polar Pyridinol Compounds
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of polar pyridinol compounds. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve symmetrical peak shapes and reliable analytical results.
Troubleshooting Guides & FAQs
This section addresses common questions and issues related to peak tailing of polar pyridinol compounds in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with a trailing edge that extends further than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to unreliable quantification.[2]
Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.[2]
Q2: Why are my polar pyridinol compounds showing peak tailing?
A2: Polar pyridinol compounds are basic in nature due to the nitrogen atom in the pyridine ring. This basicity is a primary contributor to peak tailing in reversed-phase HPLC. The most common cause is secondary interactions between the positively charged (protonated) pyridinol analyte and negatively charged (ionized) residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3] Other contributing factors can include:
-
Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of the pyridinol compound, a mixed population of ionized and neutral molecules can exist, leading to peak broadening and tailing.[4]
-
Low buffer concentration: Insufficient buffer capacity can fail to maintain a consistent pH on the column surface, exacerbating silanol interactions.[2]
-
Column degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.[2]
-
Metal contamination: Trace metals in the silica matrix, HPLC system, or sample can chelate with the pyridinol compounds, causing tailing.[5]
-
Column overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]
Q3: How does mobile phase pH affect the peak shape of my polar pyridinol compounds?
A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like pyridinols.[6]
-
At low pH (e.g., pH 2-3): The residual silanol groups on the silica surface are protonated (Si-OH) and therefore neutral. This minimizes the ionic interaction with the protonated (positively charged) pyridinol analyte, leading to improved peak symmetry.[2][7]
-
At mid-range pH (e.g., pH 4-7): Silanol groups become increasingly ionized (SiO-), creating strong electrostatic interactions with the positively charged pyridinol compounds, which is a major cause of peak tailing.[8]
-
At high pH (e.g., pH > 8): The pyridinol compound itself may be deprotonated and neutral, reducing interactions with the now fully ionized silanols. However, traditional silica-based columns are not stable at high pH and can dissolve.[9] For high pH applications, specialized hybrid or polymer-based columns are required.
It is generally recommended to work at a pH that is at least 2 pH units away from the analyte's pKa to ensure it exists predominantly in a single ionic form.[10]
Q4: What type of HPLC column is best for analyzing polar pyridinol compounds?
A4: While a standard C18 column can be used with careful mobile phase optimization, other column chemistries are often better suited for polar basic compounds to minimize peak tailing:
-
End-capped C18 columns: These columns have a reduced number of free silanol groups, which are chemically deactivated ("capped") to prevent interactions with basic analytes.[1]
-
Polar-embedded columns: These columns have a polar group (e.g., amide, carbamate) embedded in the C18 chain, which helps to shield the analyte from residual silanols and allows for use in highly aqueous mobile phases.[11][12]
-
Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that repels basic analytes, minimizing their interaction with silanol groups and improving peak shape, especially at low ionic strength.[13]
-
Phenyl columns: The pi-pi interactions offered by phenyl phases can provide alternative selectivity for aromatic compounds like pyridinols and can be operated in 100% aqueous mobile phases.[14]
Q5: Can I use additives in my mobile phase to reduce peak tailing?
A5: Yes, mobile phase additives can be very effective:
-
Buffers: Using a buffer (e.g., phosphate, acetate, formate) at an appropriate concentration (typically 10-50 mM) is crucial for controlling the mobile phase pH and improving peak shape.[2]
-
Competing bases: Small amounts of a basic additive like triethylamine (TEA) can be added to the mobile phase. TEA preferentially interacts with the active silanol sites, effectively masking them from the pyridinol analyte.[5]
-
Ion-pairing agents: These reagents, such as alkyl sulfonates, can be added to the mobile phase to form a neutral ion pair with the charged pyridinol compound, which then interacts with the stationary phase via hydrophobic interactions, often leading to improved retention and peak shape.[15]
Data Presentation
The following tables summarize the expected impact of key HPLC parameters on the peak shape of polar basic compounds, which is applicable to polar pyridinols.
Table 1: Effect of Mobile Phase pH on Peak Tailing Factor (Tf) for a Basic Compound
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 2.5 | 1.1 - 1.3 | Silanol groups are protonated and neutral, minimizing secondary interactions.[2] |
| 4.5 | > 1.8 | Silanol groups are partially ionized, leading to strong secondary interactions. |
| 7.0 | > 2.0 | Silanol groups are mostly ionized, causing significant peak tailing.[8] |
Note: Actual Tf values will vary depending on the specific pyridinol compound, column, and other chromatographic conditions.
Table 2: Effect of Buffer Concentration on Peak Asymmetry (As) for a Basic Compound
| Buffer Concentration | Expected Asymmetry (As) | Rationale |
| 5 mM | > 1.5 | Insufficient buffering capacity to maintain a stable surface pH.[16] |
| 25 mM | 1.2 - 1.4 | Improved pH control and masking of silanol interactions.[5] |
| 50 mM | < 1.2 | Enhanced masking of silanol sites, leading to more symmetrical peaks.[2] |
Note: Higher buffer concentrations can lead to precipitation in mobile phases with high organic content.
Table 3: Comparison of Column Types for the Analysis of Polar Basic Compounds
| Column Type | Expected Peak Tailing | Advantages | Disadvantages |
| Standard C18 (Type A Silica) | High | Widely available | Prone to severe tailing with basic compounds. |
| End-capped C18 (Type B Silica) | Moderate to Low | Reduced silanol activity, better peak shape.[1] | May still show some tailing with strongly basic compounds. |
| Polar-Embedded | Low | Excellent peak shape for bases, compatible with 100% aqueous mobile phases.[11][12] | May have different selectivity compared to standard C18. |
| Charged Surface Hybrid (CSH) | Very Low | Superior peak shape for bases, especially at low pH and low ionic strength.[13] | May have different selectivity compared to standard C18. |
Experimental Protocols
This section provides detailed methodologies for key experiments to troubleshoot and mitigate peak tailing.
Protocol 1: Mobile Phase Preparation for the Analysis of Polar Pyridinol Compounds
Objective: To prepare a mobile phase that minimizes peak tailing by controlling pH.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade buffer salt (e.g., ammonium formate, ammonium acetate, or potassium phosphate)
-
HPLC-grade acid (e.g., formic acid or phosphoric acid)
-
0.45 µm or 0.22 µm membrane filters
-
Glassware
-
pH meter
Procedure:
-
Aqueous Component Preparation: a. Weigh the appropriate amount of buffer salt to achieve the desired concentration (e.g., for a 20 mM solution, dissolve the corresponding molar mass in 1 L of HPLC-grade water). b. Dissolve the buffer salt completely in the HPLC-grade water. c. Adjust the pH of the aqueous solution to the desired level (e.g., pH 3.0) by adding the acid dropwise while monitoring with a calibrated pH meter. d. Filter the aqueous buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove any particulates.
-
Organic Component: a. Measure the required volume of HPLC-grade organic solvent (e.g., acetonitrile or methanol). b. It is good practice to also filter the organic solvent.
-
Mobile Phase Mixing: a. Measure the prepared aqueous buffer and the organic solvent in the desired ratio (e.g., 90:10 aqueous:organic, v/v) into a clean, labeled mobile phase reservoir. b. Ensure the components are thoroughly mixed.
-
Degassing: a. Degas the final mobile phase mixture using an in-line degasser, sonication, or helium sparging to remove dissolved gases, which can cause pump and detector issues.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up of Polar Pyridinol Compounds from Biological Matrices (e.g., Plasma, Urine)
Objective: To remove interfering matrix components that can contribute to peak tailing and column contamination.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange or reversed-phase with end-capping)
-
SPE vacuum manifold
-
Sample (e.g., plasma, urine)
-
Internal standard (if applicable)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
HPLC-grade water
-
Formic acid or other appropriate acid
-
Ammonium hydroxide or other appropriate base
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: a. Thaw the biological sample to room temperature. b. Vortex the sample to ensure homogeneity. c. (Optional) If using an internal standard, spike the sample at this stage. d. Dilute the sample with an acidic aqueous solution (e.g., 2% formic acid in water) to protonate the pyridinol compound.
-
SPE Cartridge Conditioning: a. Place the SPE cartridges on the vacuum manifold. b. Wash the cartridges with 1-2 mL of methanol. c. Equilibrate the cartridges with 1-2 mL of the acidic aqueous solution used for sample dilution. Do not let the sorbent bed go dry.
-
Sample Loading: a. Load the pre-treated sample onto the conditioned SPE cartridge. b. Apply a gentle vacuum to slowly draw the sample through the sorbent bed.
-
Washing: a. Wash the cartridge with 1-2 mL of the acidic aqueous solution to remove hydrophilic interferences. b. Wash the cartridge with 1-2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Elution: a. Elute the pyridinol compound from the SPE cartridge with 1-2 mL of an appropriate elution solvent. For a cation exchange mechanism, this would typically be a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small, known volume of the initial HPLC mobile phase. c. Vortex to ensure complete dissolution. d. Transfer to an autosampler vial for analysis.
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key workflows and relationships for troubleshooting peak tailing.
Caption: A decision tree for troubleshooting peak tailing.
Caption: Workflow for HPLC method development to minimize peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. labcompare.com [labcompare.com]
- 8. agilent.com [agilent.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. agilent.com [agilent.com]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
- 16. sielc.com [sielc.com]
Technical Support Center: Optimizing Reaction Conditions for the Reduction of Pyridinones
Welcome to the technical support center for the optimization of reaction conditions for the reduction of pyridinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the reduction of pyridinones?
A1: The primary methods for reducing pyridinones to the corresponding piperidones or related saturated heterocycles include:
-
Catalytic Hydrogenation: This is a widely used method that employs a catalyst (e.g., Platinum(IV) oxide, Palladium on carbon, Rhodium on carbon) in the presence of hydrogen gas.[1][2] The reaction conditions, such as pressure, temperature, and solvent, are critical for achieving high yields and selectivity.[1]
-
Metal Hydride Reduction: Reagents like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) are common choices.[3][4] LiAlH₄ is a much stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups.[5][6] The choice between these reagents often depends on the desired selectivity.
Q2: How can I selectively reduce the pyridinone ring without reducing the carbonyl group?
A2: Achieving selective reduction of the pyridinone ring to a piperidone while preserving the carbonyl group is a common challenge. Catalytic hydrogenation is often the preferred method for this transformation. The thermodynamic stability of the amide functional group within the piperidone ring makes its further reduction less favorable under controlled hydrogenation conditions.[7]
Q3: What are the potential side reactions during the reduction of pyridinones?
A3: Side reactions can lower the yield and purity of the desired product. Common side reactions include:
-
Over-reduction: With strong reducing agents like LiAlH₄ or harsh catalytic hydrogenation conditions, the carbonyl group of the pyridinone can be reduced to a hydroxyl group, leading to the formation of a piperidinol.
-
Hydrogenolysis: In some cases, particularly with certain catalysts and substrates, cleavage of C-N or C-O bonds can occur.
-
Incomplete Reduction: Insufficient catalyst activity, low hydrogen pressure, or short reaction times can lead to the formation of partially reduced intermediates, such as dihydropyridinones or tetrahydropyridinones.[8][9]
Q4: What factors should I consider when choosing a catalyst for catalytic hydrogenation?
A4: The choice of catalyst is crucial for a successful reduction. Key factors to consider include:
-
Substrate: The electronic and steric properties of the substituents on the pyridinone ring can influence catalyst activity and selectivity.
-
Desired Product: For selective reduction to a piperidone, catalysts like PtO₂ or Pd/C are often effective.[1][2]
-
Reaction Conditions: The catalyst's stability and activity under different temperatures and pressures should be considered.
-
Catalyst Poisoning: The nitrogen atom in the pyridinone can sometimes poison the catalyst, reducing its efficacy. Using a more robust catalyst or acidic additives can sometimes mitigate this issue.
Troubleshooting Guides
This section addresses specific issues that you might encounter during the reduction of pyridinones.
Problem 1: Low to No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst (Catalytic Hydrogenation) | • Ensure the catalyst is fresh and has been stored properly. • Consider pre-activating the catalyst if required by the protocol. • Increase the catalyst loading incrementally.[10] |
| Insufficient Hydrogen Pressure (Catalytic Hydrogenation) | • Ensure the reaction vessel is properly sealed and there are no leaks. • Increase the hydrogen pressure within the safe limits of your equipment. |
| Low Reaction Temperature | • Gradually increase the reaction temperature while monitoring for side product formation. |
| Poor Quality of Reducing Agent (Metal Hydride Reduction) | • Use a fresh bottle of the metal hydride reagent. Older reagents can be less active due to gradual decomposition. |
| Inert Atmosphere Not Maintained (Metal Hydride Reduction) | • Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon) as metal hydrides react with moisture. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Steps |
| Over-reduction of the Carbonyl Group | • Catalytic Hydrogenation: Lower the hydrogen pressure and/or temperature. Reduce the catalyst loading or switch to a less active catalyst. • Metal Hydride Reduction: Use a milder reducing agent (e.g., switch from LiAlH₄ to NaBH₄). Perform the reaction at a lower temperature. |
| Formation of Partially Reduced Intermediates | • Catalytic Hydrogenation: Increase the reaction time, hydrogen pressure, or temperature. • Metal Hydride Reduction: Increase the equivalents of the reducing agent. |
| Side Reactions due to Substituents | • Protect sensitive functional groups on the pyridinone ring before the reduction step. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Pyridinone Reduction
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| PtO₂ | Substituted Pyridinones | Glacial Acetic Acid | Room Temp | 50-70 | 82-96 | [1] |
| 10% Pd/C | Pyridinecarbonitriles | Water/Dichloromethane | 30 | 6 | >90 | [2] |
| Rh₂O₃ | Functionalized Pyridines | TFE | 40 | 5 | High | Not specified |
| Cp₂TiCl₂ | Functionalized Pyridines | Not specified | Not specified | Not specified | High | [11] |
Note: The data presented is a summary from various sources and specific results may vary depending on the exact substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using PtO₂
-
Reaction Setup: In a high-pressure reactor, dissolve the substituted pyridinone (1.0 g) in glacial acetic acid (10 mL).
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 5 mol%) to the solution.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 50-70 bar with hydrogen.
-
Reaction: Stir the mixture at room temperature for 4-10 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove the catalyst.
-
Purification: Neutralize the filtrate with a base and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by chromatography or recrystallization.[1][12]
Protocol 2: General Procedure for Reduction using Sodium Borohydride
-
Reaction Setup: Dissolve the pyridinone (1.0 g) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5-2.0 equivalents) portion-wise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid.
-
Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by chromatography or recrystallization.[3]
Visualizations
Caption: Experimental workflow for the reduction of pyridinones.
Caption: Troubleshooting decision tree for pyridinone reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. adichemistry.com [adichemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Partial reduction of pyridinium salts as a versatile route to dihydropyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
Welcome to the technical support center for 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning a yellowish or brownish color. What is happening?
A1: A color change in your solution is a common indicator of oxidation. The phenolic hydroxyl group on the pyridine ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
Q2: What are the likely degradation products if my compound oxidizes?
A2: While specific degradation pathways for this exact molecule are not extensively documented, oxidation of phenolic compounds, including those with a pyridine ring, typically proceeds through the formation of quinone-like structures. The initial step often involves the formation of a phenoxy radical, which can then dimerize or react further to form more complex, often colored, impurities. For pyridinols, N-oxides can also be a potential oxidation product.
Q3: How can I prevent the oxidation of this compound during my reaction?
A3: To prevent oxidation during a reaction, it is crucial to work under an inert atmosphere.[1] This can be achieved by using nitrogen or argon gas to displace oxygen from your reaction vessel. Additionally, using degassed solvents and adding a small amount of a suitable antioxidant can provide further protection.
Q4: What is the best way to store this compound to ensure its long-term stability?
A4: For long-term storage, the compound should be kept in a tightly sealed amber vial to protect it from light and air.[1] Storing the vial in a cool, dark place, such as a refrigerator or freezer, is recommended. For highly sensitive applications, storing the solid compound under an inert atmosphere (e.g., in a glovebox or a desiccator backfilled with argon) is the best practice.
Q5: Which antioxidants are recommended for stabilizing solutions of this compound?
A5: For phenolic compounds, especially those in solution, common and effective antioxidants include butylated hydroxytoluene (BHT), ascorbic acid (Vitamin C), and tocopherols (Vitamin E).[2][3][4][5] The choice of antioxidant may depend on the solvent system and the specific requirements of your experiment.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Compound in Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exposure to Atmospheric Oxygen | 1. Ensure all solvents are thoroughly degassed before use. 2. Purge the reaction/storage vessel with an inert gas (nitrogen or argon) before adding the compound. 3. Maintain a positive pressure of the inert gas throughout the experiment. | The solution should remain colorless for a longer period. |
| Presence of Metal Impurities | 1. Use high-purity solvents and reagents. 2. Consider adding a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation. | Reduced rate of discoloration. |
| Photo-oxidation | 1. Use amber glassware or wrap your glassware in aluminum foil to protect the solution from light. 2. Minimize exposure to ambient light during handling. | The solution remains stable when protected from light. |
Issue 2: Inconsistent Results or Low Yields in Reactions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of Starting Material | 1. Check the purity of your this compound stock by a suitable analytical method (e.g., HPLC, NMR) before use. 2. If degradation is observed, purify the starting material (e.g., by recrystallization or chromatography under inert conditions). | Consistent and higher yields in your reactions. |
| Oxidation During Workup | 1. During aqueous workup, use degassed water and consider adding a reducing agent like sodium bisulfite to the aqueous phase. 2. Minimize the time the compound is exposed to air during extraction and solvent removal. | Improved purity and yield of the final product. |
| Incompatible Reaction Conditions | 1. Avoid strongly basic conditions if possible, as this can deprotonate the phenol and increase its susceptibility to oxidation. 2. If using oxidizing agents for other parts of the molecule, ensure they are selective and do not affect the hydroxypyridine moiety. | The desired reaction proceeds without significant degradation of the starting material or product. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Solid Compound:
-
Store the solid in a tightly sealed amber glass vial.
-
For maximum stability, place the vial inside a desiccator or a glovebox with an inert atmosphere.
-
Store at low temperatures (2-8 °C or -20 °C).
-
-
Solutions:
-
Prepare solutions using solvents that have been degassed by sparging with nitrogen or argon for at least 30 minutes.
-
Transfer the degassed solvent to your flask via a cannula under a positive pressure of inert gas.
-
Add the solid compound to the solvent under a blanket of inert gas.
-
If storing the solution, do so in a sealed flask with a septum, under an inert atmosphere, and in a cool, dark place.
-
Protocol 2: Use of Antioxidants for Solution Stabilization
-
Butylated Hydroxytoluene (BHT):
-
Ascorbic Acid:
Data Presentation
Table 1: Recommended Antioxidants for Stabilization
| Antioxidant | Typical Concentration Range (w/v) | Solvent Compatibility | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Good in most organic solvents. | A phenolic antioxidant that acts as a radical scavenger.[3] |
| Ascorbic Acid (Vitamin C) | 0.05 - 0.5% | Good in polar and aqueous solvents. | A water-soluble antioxidant. May require a co-solvent or phase-transfer catalyst for non-polar organic systems.[6][7] |
| α-Tocopherol (Vitamin E) | 0.05 - 0.2% | Good in non-polar organic solvents. | A lipid-soluble antioxidant that is effective at preventing lipid peroxidation.[5] |
Note: The optimal concentration of the antioxidant should be determined experimentally for your specific application.
Visualizations
Caption: Experimental workflow for handling the air-sensitive compound.
Caption: Logical steps for troubleshooting solution discoloration.
References
- 1. ossila.com [ossila.com]
- 2. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 4. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilities of tocopherols and phenolic compounds in virgin olive oil during thermal oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting tautomeric equilibrium issues in hydroxypyridine characterization
Welcome to the technical support center for troubleshooting tautomeric equilibrium issues in hydroxypyridine characterization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum of a hydroxypyridine derivative is showing more peaks than expected. Is this due to tautomerism?
A1: Yes, the presence of more signals than anticipated in your ¹H or ¹³C NMR spectrum is a strong indication of a tautomeric equilibrium. Hydroxypyridines can exist as a mixture of the hydroxy (enol) and pyridone (keto) forms. If the rate of interconversion between these tautomers is slow on the NMR timescale, you will observe separate sets of peaks for each species. The integration of the peaks can be used to determine the tautomeric ratio in the specific solvent used for the NMR analysis.
Q2: How does the choice of solvent affect the tautomeric equilibrium of my hydroxypyridine compound?
A2: The solvent plays a crucial role in determining the position of the tautomeric equilibrium.[1][2] Generally, polar protic solvents like water and alcohols tend to favor the more polar pyridone (keto) tautomer through hydrogen bonding.[1][2] In contrast, non-polar aprotic solvents such as cyclohexane or chloroform will favor the less polar hydroxypyridine (enol) form.[2][3] This is because the pyridone form has a larger dipole moment and is better stabilized by polar environments.[1]
Q3: I am struggling to differentiate between the hydroxy and pyridone tautomers using IR spectroscopy. What characteristic peaks should I look for?
A3: Differentiating tautomers by IR spectroscopy relies on identifying key functional group vibrations.
-
For the hydroxypyridine (enol) form: Look for a characteristic O-H stretching band, which is typically broad and appears in the region of 3500-3200 cm⁻¹.
-
For the pyridone (keto) form: The most prominent peak will be the C=O stretching vibration, which is usually a strong, sharp band in the range of 1650-1690 cm⁻¹. The presence of a broad N-H stretching band around 3400-3200 cm⁻¹ is also indicative of the pyridone tautomer.[3] In the solid state, intermolecular hydrogen bonding can cause significant broadening and shifting of these bands.[4]
Q4: My UV-Vis spectrum shows multiple absorption bands. Can this be used to quantify the tautomeric ratio?
A4: Yes, UV-Vis spectroscopy is a powerful tool for studying tautomeric equilibria, especially for systems where the tautomers have distinct absorption maxima.[3] For example, in aqueous solutions of 3-hydroxypyridine, the enol and zwitterionic keto forms have overlapping but distinguishable absorption bands.[5][6] By deconvoluting the spectrum and applying the Beer-Lambert law, it is possible to determine the concentration of each tautomer and thus the equilibrium constant. However, this requires careful selection of wavelengths where one tautomer absorbs significantly more than the other.
Q5: Why does my crystal structure only show one tautomeric form when my solution-phase data suggests a mixture?
A5: The solid-state structure is not always representative of the equilibrium in solution. In the crystalline state, the molecule adopts the most stable conformation to maximize packing efficiency and intermolecular interactions, such as hydrogen bonding.[4] This often leads to the crystallization of a single, thermodynamically favored tautomer.[3] For instance, 2-pyridone is the predominant form in the solid state.[3] It is essential to use solution-phase techniques like NMR or UV-Vis to understand the tautomeric behavior in your desired experimental conditions.
Troubleshooting Guides
Issue 1: Ambiguous NMR Data
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad NMR signals | Intermediate exchange rate between tautomers on the NMR timescale. | 1. Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Lowering the temperature may slow down the exchange rate enough to resolve separate signals for each tautomer. Conversely, increasing the temperature might coalesce the signals into a single, averaged set of peaks. |
| Overlapping peaks | Similar chemical environments of protons or carbons in both tautomers. | 1. Use a different solvent: Changing the solvent can alter the tautomeric ratio and shift the chemical shifts of the peaks, potentially resolving the overlap. 2. 2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can help in assigning the signals to their respective tautomers by revealing connectivity. |
| Tautomeric ratio changes between samples | Sensitivity to experimental conditions. | 1. Control the concentration: The tautomeric equilibrium can sometimes be concentration-dependent, especially if dimerization occurs. 2. Ensure consistent pH: For ionizable hydroxypyridines, small changes in pH can significantly shift the equilibrium. Buffer the solution if necessary. |
Issue 2: Inconsistent UV-Vis Spectra
| Symptom | Possible Cause | Troubleshooting Steps |
| Drifting absorbance readings | Equilibrium has not been reached or is being perturbed. | 1. Allow for equilibration: After preparing the solution, allow sufficient time for the tautomeric equilibrium to be established before taking measurements. 2. Control the temperature: The equilibrium is temperature-dependent. Use a thermostatted cuvette holder for precise measurements. |
| Non-linear Beer-Lambert plot | The tautomeric equilibrium is shifting with concentration. | 1. Work at low concentrations: Dilute the sample to a concentration range where the tautomeric ratio is stable. 2. Global analysis: Use specialized software to perform a global fit of spectra obtained at multiple concentrations to determine the molar absorptivities of both tautomers and the equilibrium constant. |
Quantitative Data Summary
The tautomeric equilibrium constant (KT = [pyridone]/[hydroxypyridine]) is highly dependent on the solvent.
| Compound | Solvent | Equilibrium Constant (KT) | Predominant Tautomer |
| 2-Hydroxypyridine | Gas Phase | ~0.33 | 2-Hydroxypyridine |
| 2-Hydroxypyridine | Cyclohexane | 1.7[1] | 2-Pyridone (slight) |
| 2-Hydroxypyridine | Chloroform | 6.0[1] | 2-Pyridone |
| 2-Hydroxypyridine | Water | 900[3] | 2-Pyridone |
| 3-Hydroxypyridine | Aqueous Solution | 1.17[5][6][7] | Nearly equal mixture |
Experimental Protocols
Protocol 1: Determination of Tautomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the hydroxypyridine compound.
-
Dissolve the compound in a known volume (e.g., 0.6 mL) of the desired deuterated solvent in an NMR tube. Ensure the solvent is of high purity and dry, as water can influence the equilibrium.[1]
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Ensure the spectral width is sufficient to cover all expected signals.
-
Use a relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals, one corresponding to the hydroxypyridine tautomer and the other to the pyridone tautomer. These should be from protons in equivalent positions on the two forms.
-
Integrate these two signals.
-
Calculate the tautomeric ratio by dividing the integral of the pyridone signal by the integral of the hydroxypyridine signal (assuming one proton for each signal).
-
Protocol 2: Monitoring Tautomeric Equilibrium by UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the hydroxypyridine compound in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to check for concentration effects.
-
-
Spectral Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Use a matched cuvette containing the pure solvent as a reference.
-
-
Data Analysis:
-
Identify the λmax for each tautomer if possible from the literature or by acquiring spectra in solvents that favor one form.
-
If the spectra of the pure tautomers are known, the composition of the mixture can be determined by solving a set of simultaneous equations based on the Beer-Lambert law at two different wavelengths.
-
Alternatively, deconvolution of the overlapping spectra can be performed using appropriate software.
-
Visualizations
Caption: Tautomeric equilibrium of hydroxypyridines.
Caption: Troubleshooting workflow for ambiguous spectra.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Removal in 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of catalysts used in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol and related compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of manganese-based and sodium alkoxide catalysts.
Manganese Catalyst Removal
Issue: Residual Manganese Catalyst Detected in the Final Product
-
Question: After purification by column chromatography, I still detect traces of manganese in my this compound. How can I improve its removal?
-
Answer: If you are using a soluble manganese catalyst, such as Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂), residual amounts can be challenging to remove. Consider the following strategies:
-
Precipitation: Before chromatographic purification, attempt to precipitate the manganese salt. This can sometimes be achieved by adding a suitable anti-solvent or by adjusting the pH of the reaction mixture.
-
Aqueous Wash: Perform an aqueous wash of the crude reaction mixture. The polarity of the aqueous phase can be adjusted by adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to help extract the manganese ions.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can help adsorb residual manganese species. The carbon can then be removed by filtration through a pad of Celite.
-
Use of Scavengers: Employing a solid-supported scavenger with an affinity for manganese can be an effective final polishing step.
-
-
Issue: Difficulty Filtering Manganese Dioxide (MnO₂) Byproduct
-
Question: The oxidation reaction using a manganese-based oxidant resulted in a very fine, dark precipitate of MnO₂, which is clogging my filter paper. What is the best way to remove it?
-
Answer: Manganese dioxide formed from permanganate or other manganese oxidants is often a very fine powder that can be difficult to filter.[1] Here are some effective techniques:
-
Filtration through Celite: The most common and effective method is to filter the reaction mixture through a thick pad (2-3 cm) of Celite in a Büchner funnel. The Celite provides a porous matrix that traps the fine MnO₂ particles.
-
Centrifugation: For smaller scale reactions, centrifuging the mixture to pellet the MnO₂ followed by careful decantation of the supernatant can be an efficient separation method. The pellet can then be washed with a solvent to recover any entrained product.
-
Solvent Selection: Ensure your product is well-dissolved in a suitable organic solvent before filtration. This will reduce the viscosity and allow for a more efficient filtration process.[1]
-
-
Sodium Alkoxide Catalyst Removal
Issue: Emulsion Formation During Aqueous Workup
-
Question: When I quench my reaction mixture containing sodium ethoxide with water, I get a persistent emulsion that makes phase separation difficult. How can I break this emulsion?
-
Answer: Emulsion formation is a common issue when quenching basic organic mixtures. To resolve this:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Change in pH: Carefully add a small amount of dilute acid (e.g., 1M HCl) to neutralize any remaining base, which can sometimes stabilize the emulsion. Be cautious not to acidify the solution too much if your product is acid-sensitive.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.
-
Solvent Addition: Adding more of the organic solvent can sometimes help to resolve the emulsion by changing the phase ratio.
-
-
Issue: Low Yield After Extraction
-
Question: After quenching the sodium methoxide catalyst and performing an aqueous extraction, the yield of my product is lower than expected. What could be the cause?
-
Answer: Low recovery after extraction can be due to several factors:
-
Product Solubility in Aqueous Layer: If your product has some water solubility, it may be lost to the aqueous phase during extraction. To mitigate this, perform multiple extractions with smaller volumes of the organic solvent. Back-extracting the combined aqueous layers with a fresh portion of the organic solvent can also help recover more product.
-
Incomplete Quenching: If the sodium alkoxide is not completely neutralized, it can remain in the organic layer as a salt of your product (if the product is acidic), or it can cause product degradation. Ensure thorough mixing during the quenching step.
-
pH of the Aqueous Phase: The pH of the aqueous layer after quenching can affect the partitioning of your product. If your product is basic (like a pyridine derivative), it might be protonated and move into an acidic aqueous layer. Conversely, an acidic product might be deprotonated and move into a basic aqueous layer. Adjust the pH of the aqueous layer to ensure your product is in its neutral form to favor partitioning into the organic layer.
-
-
Frequently Asked Questions (FAQs)
Manganese Catalysts
-
Q1: What are the common types of manganese catalysts used in the synthesis of pyridine derivatives?
-
Q2: How can I quantify the amount of residual manganese in my final product?
-
A2: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are highly sensitive techniques for quantifying trace metal impurities in organic compounds.
-
-
Q3: Are there "greener" alternatives to traditional manganese catalyst removal methods?
-
A3: Yes, using heterogeneous or magnetically recoverable manganese catalysts is a greener approach as it simplifies catalyst separation and allows for potential reuse, minimizing waste.[4]
-
Sodium Alkoxide Catalysts
-
Q1: What is the purpose of quenching a reaction that uses a sodium alkoxide catalyst?
-
A1: Quenching is the process of neutralizing the highly basic sodium alkoxide catalyst, typically by adding a protic source like water or a mild acid (e.g., saturated ammonium chloride solution).[5] This stops the reaction and converts the alkoxide into its corresponding alcohol and a sodium salt, which are more easily removed by aqueous extraction.
-
-
Q2: Can I use a different quenching agent besides water?
-
A2: Yes, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective quenching agent. It is a weak acid that neutralizes the alkoxide without making the solution strongly acidic, which is beneficial if your product is acid-sensitive.
-
-
Q3: How do I ensure my sodium alkoxide is fully removed?
-
A3: After quenching and phase separation, washing the organic layer with brine can help remove residual water-soluble impurities, including the quenched catalyst. If you suspect residual basicity, you can test the pH of the final aqueous wash to ensure it is neutral.
-
Data Presentation
Table 1: Comparison of Catalyst Removal Methods for Manganese in Organic Synthesis
| Removal Method | Catalyst Type | Typical Efficiency | Advantages | Disadvantages |
| Filtration | Heterogeneous (e.g., MnO₂) | >99% | Simple, fast, effective for insoluble catalysts. | Ineffective for soluble catalysts; fine particles may clog the filter. |
| Filtration through Celite | Fine Heterogeneous Particles | >99% | Excellent for removing very fine precipitates like MnO₂. | Requires proper packing of the Celite bed. |
| Aqueous Wash with Chelator | Homogeneous (Soluble Mn²⁺) | 80-95% | Can remove soluble metal ions. | May require multiple extractions; risk of emulsion formation. |
| Precipitation & Filtration | Homogeneous (Soluble Mn²⁺) | 90-98% | Can effectively remove soluble catalysts by converting them to insoluble forms. | Requires finding a suitable precipitating agent and conditions. |
| Activated Carbon Treatment | Homogeneous (Trace Mn²⁺) | Variable (Polishing Step) | Good for removing low levels of residual catalyst. | Can sometimes adsorb the product, leading to lower yields. |
| Magnetic Separation | Heterogeneous (Magnetic Nanoparticles) | >99% | Very efficient and simple separation; catalyst can be easily recycled. | Requires the synthesis of a specific magnetic catalyst.[4] |
Experimental Protocols
Protocol 1: Removal of Sodium Ethoxide by Quenching and Extraction
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. For highly exothermic quenching, an ice bath is recommended.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring. The amount of quenching solution should be sufficient to fully neutralize the sodium ethoxide.
-
Phase Separation: Transfer the mixture to a separatory funnel. If two distinct layers do not form, add more of the organic solvent and brine to help break any emulsion.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash them with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Removal of Soluble Manganese Catalyst by Precipitation and Filtration
-
Solvent Removal (Optional): If the reaction solvent is not suitable for precipitation, it may need to be removed under reduced pressure and replaced with a different solvent in which the product is soluble but the manganese salt is not.
-
Precipitation: To the solution of the crude product, add a precipitating agent. This could be an anti-solvent or a solution that forms an insoluble complex with manganese. The choice of agent is highly dependent on the specific manganese salt and reaction conditions.
-
Stirring and Maturation: Stir the resulting suspension for a period (e.g., 30 minutes to several hours) to allow for complete precipitation.
-
Filtration: Filter the mixture through a pad of Celite in a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of fresh, cold solvent to recover any adsorbed product.
-
Concentration: Collect the filtrate and concentrate it under reduced pressure to yield the crude product, now depleted of the manganese catalyst.
Mandatory Visualization
Caption: Decision tree for selecting a catalyst removal method.
Caption: Workflow for quenching and extraction of a sodium alkoxide catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. EP0043326A2 - Manganese salts soluble in organic solvents, process for their preparation, organic compositions, liquid fuels, paints, and varnishes containing the aforesaid salts - Google Patents [patents.google.com]
- 4. A comprehensive review on magnetic manganese as catalysts in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02493E [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Best practices for storing and handling 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
Technical Support Center: 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
This guide provides best practices, troubleshooting advice, and experimental protocols for handling and storing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To prevent degradation, protect it from light, moisture, and atmospheric oxygen. For long-term storage (months to years), it is recommended to store the compound at -20°C or below, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared using a dry, high-purity solvent in which the compound is readily soluble. Due to the presence of a hydroxyl group, the compound may be susceptible to oxidation, especially in solution. It is best practice to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C under an inert atmosphere.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, appropriate personal protective equipment should be worn. This includes chemical safety goggles, a lab coat, and chemical-resistant gloves.[1][3] All handling should be performed in a well-ventilated area or a chemical fume hood.[1][2]
Q4: The compound appears discolored (e.g., yellow or brown). Is it still usable?
Discoloration may indicate degradation or the presence of impurities. The usability of a discolored compound depends on the specific requirements of your experiment. For sensitive applications, it is highly recommended to assess the purity of the compound using analytical methods such as NMR, LC-MS, or HPLC before use. If significant degradation is detected, a new batch of the compound should be used.
Troubleshooting Guide
Issue 1: The compound will not fully dissolve in my chosen solvent.
-
Possible Cause: The concentration may be too high, or the solvent may not be appropriate. The amphoteric nature of the molecule (basic pyridine nitrogen and acidic hydroxyl group) can affect its solubility.
-
Solution:
-
Try gentle heating or sonication to aid dissolution.
-
Consider a different solvent. A solvent miscibility table can help identify suitable alternatives.
-
For aqueous solutions, adjusting the pH may improve solubility. Protonating the pyridine nitrogen at low pH or deprotonating the hydroxyl group at high pH can increase solubility, depending on the counter-ion.
-
Issue 2: I am observing inconsistent results between experiments.
-
Possible Cause: This could be due to the degradation of the compound in the stock solution. Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to decomposition.
-
Solution:
-
Always use freshly prepared solutions when possible.
-
If using a stored stock solution, ensure it was aliquoted and stored correctly at -80°C.
-
Before a critical experiment, verify the concentration and purity of the stock solution using a method like UV-Vis spectroscopy (if a chromophore is present) or HPLC.
-
A troubleshooting flowchart for inconsistent results is provided below.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Quantitative Data Summary
While specific stability data for this compound is limited in public literature, the following table provides an illustrative stability profile based on general principles for similar heterocyclic compounds.
| Storage Condition | Duration | Purity Retention (Est. %) | Recommendation |
| Solid | |||
| +25°C, Exposed to Light/Air | 1 Month | < 90% | Not Recommended |
| +4°C, Dark, Sealed Container | 6 Months | > 98% | Suitable for Short-Term Storage |
| -20°C, Dark, Sealed Container, Inert Gas | 2 Years | > 99% | Recommended for Long-Term Storage |
| Solution (in DMSO) | |||
| +25°C (Benchtop) | 24 Hours | < 95% | Avoid; Prepare Fresh |
| +4°C | 1 Week | ~97% | Use with caution; check purity before use |
| -80°C (Single-Use Aliquots) | 6 Months | > 99% | Recommended for Storing Stock Solutions |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standardized stock solution for use in biological or chemical assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Sterile, RNase/DNase-free polypropylene microcentrifuge tubes for aliquots
Procedure:
-
Pre-Weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the required amount of the solid compound. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 149.18 g/mol ), weigh 1.49 mg of the compound.
-
Dissolution: Add the weighed solid to the amber glass vial. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL).
-
Mixing: Secure the cap tightly and vortex the vial at room temperature until the solid is completely dissolved. Gentle warming (to 30-37°C) may be applied if necessary.
-
Aliquoting: Once fully dissolved, immediately dispense the solution into single-use, light-blocking microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C.
The workflow for this protocol is visualized below.
Caption: Workflow for preparing and storing a stock solution.
References
Validation & Comparative
Comparative Validation of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol's Mechanism of Action
A Guide for Researchers in Drug Development
Introduction
Validation of a compound's mechanism of action is a critical step in the drug discovery and development pipeline. This guide provides a comparative framework for validating the mechanism of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol, a novel compound with therapeutic potential. Publicly available information on the specific biological activity of this compound is limited.[1][2][3][4][5][6][7][8][9][10][11][12][13] Therefore, to illustrate the validation process, this document will use Gefitinib, a well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, as a proxy. This guide will compare Gefitinib to another first-generation EGFR inhibitor, Erlotinib, outlining the experimental data and protocols necessary for a rigorous validation.
Mechanism of Action: EGFR Inhibition
Gefitinib and Erlotinib are small-molecule tyrosine kinase inhibitors (TKIs) that target the EGFR pathway.[14][15][16][17] Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation and survival in various cancers.[18] Both drugs function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain.[19][20] This action prevents receptor autophosphorylation and blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for tumor growth and survival.[15][19][21]
Comparative Performance Data
The efficacy of EGFR inhibitors can be quantified and compared using biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Parameter | Gefitinib | Erlotinib | Notes |
| EGFR Kinase IC50 (Wild-Type) | ~3-30 nM | ~2 nM | Potency against the isolated enzyme.[19] |
| Cellular Potency (NSCLC cell lines with activating EGFR mutations) | Varies by cell line (nM range) | Varies by cell line (nM range) | Dependent on specific mutation and cellular context. |
| Progression-Free Survival (PFS) in patients with EGFR mutations | No significant difference | No significant difference | Clinical studies show similar effectiveness.[22][23][24][25] |
| Overall Survival (OS) in patients with EGFR mutations | No significant difference | No significant difference | Meta-analyses indicate no significant OS advantage over chemotherapy.[25] |
| Safety Profile | Generally considered more tolerable | Generally considered less tolerable | Differences in dermatological and other toxicities have been reported.[22] |
Note: IC50 values can vary between studies based on experimental conditions.
Experimental Protocols
Rigorous and reproducible experimental protocols are essential for validating a compound's mechanism of action. Below are outlines for a biochemical kinase assay and a cell-based proliferation assay.
1. EGFR Kinase Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.
Protocol:
-
Reagent Preparation : Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare solutions of recombinant EGFR enzyme, ATP, and a suitable substrate in kinase assay buffer.[26][27]
-
Compound Dilution : Perform serial dilutions of the test compound to create a range of concentrations.
-
Assay Plate Setup : In a 384-well plate, add the diluted compound or control (e.g., DMSO for vehicle control). Add a master mix containing ATP and the substrate.[27]
-
Kinase Reaction : Initiate the reaction by adding the diluted EGFR enzyme to each well.
-
Incubation : Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection : Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™ from Promega) that measures the amount of ADP produced, which is proportional to kinase activity.[28]
-
Data Acquisition : Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to controls and plot the dose-response curve to determine the IC50 value.[26]
2. Cell Proliferation Assay (Cell-Based)
This assay assesses the effect of the compound on the viability and proliferation of cancer cells that are dependent on EGFR signaling. The MTT assay is a common method.[29][30]
Protocol:
-
Cell Seeding : Plate EGFR-dependent cancer cells (e.g., PC-9, HCC827) in a 96-well plate and allow them to attach overnight.[26]
-
Compound Treatment : Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).[26]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[29] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[29]
-
Absorbance Reading : Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.
The validation of a compound's mechanism of action requires a multi-faceted approach, combining biochemical and cell-based assays. By using well-characterized compounds like Gefitinib and Erlotinib as benchmarks, researchers can effectively position novel molecules such as this compound within the therapeutic landscape. The data tables and experimental protocols provided in this guide offer a clear framework for conducting these comparative studies, ensuring that the resulting data is robust, reproducible, and easily interpretable by the scientific community. While both Gefitinib and Erlotinib show similar efficacy, differences in safety profiles suggest that there is still room for improvement in the development of EGFR inhibitors.[22]
References
- 1. guidechem.com [guidechem.com]
- 2. Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scbt.com [scbt.com]
- 12. 6,7-Dihydro-5H-cyclopenta[b]pyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 13. 6,7-Dihydro-5H-1-pyridin-5-one | C8H7NO | CID 1512521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. scispace.com [scispace.com]
- 16. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 17. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 18. academic.oup.com [academic.oup.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. publications.ersnet.org [publications.ersnet.org]
- 24. ASCO – American Society of Clinical Oncology [asco.org]
- 25. academic.oup.com [academic.oup.com]
- 26. benchchem.com [benchchem.com]
- 27. rsc.org [rsc.org]
- 28. promega.com [promega.com]
- 29. atcc.org [atcc.org]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Lack of Publicly Available Cross-Reactivity Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol Derivatives
A comprehensive review of published scientific literature reveals a significant gap in the availability of cross-reactivity and selectivity profiling data for 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol derivatives. While research exists on the synthesis and potential therapeutic applications of the broader cyclopenta[b]pyridine scaffold, specific studies detailing the interactions of the 3-ol derivatives with a wide range of biological targets are not publicly accessible. This absence of data prevents a direct, evidence-based comparison of their cross-reactivity profiles with alternative compounds.
The existing literature primarily focuses on the synthesis of related compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, with some studies exploring their utility in non-pharmacological applications like corrosion inhibition. While some research on related cycloalkano[b]pyridines has touched upon off-target effects, such as affinity for the hERG K+ channel, this information is insufficient to construct a detailed comparative guide for the specific 3-ol derivatives requested.
Given the critical importance of understanding a compound's selectivity for drug development professionals, this guide will instead provide a foundational framework for approaching cross-reactivity studies for this class of compounds. This includes a discussion of potential off-target interactions based on the core structure, standardized experimental protocols for assessing cross-reactivity, and templates for data presentation and visualization.
Hypothetical Framework for Cross-Reactivity Analysis
The pyridine and cyclopentanol moieties present in the this compound core structure suggest potential interactions with a variety of biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in many enzyme active sites and receptor binding pockets. The hydroxyl group of the cyclopentanol can act as both a hydrogen bond donor and acceptor. The overall fused ring system creates a rigid scaffold that can present these functionalities in a defined spatial orientation, potentially leading to interactions with receptors for neurotransmitters, hormones, or other endogenous ligands.
Potential Off-Target Families to Investigate:
-
Kinases: The pyridine ring is a common scaffold in many kinase inhibitors.
-
GPCRs (G-protein coupled receptors): The overall shape and charge distribution may mimic endogenous ligands for various GPCRs.
-
Ion Channels: As seen with related structures, interactions with channels like hERG are a critical safety liability to assess.
-
Nuclear Receptors: The relatively planar and lipophilic nature of the core structure could lead to interactions with the ligand-binding domains of nuclear receptors.
-
Cytochrome P450 Enzymes: Inhibition or induction of these metabolic enzymes is a crucial aspect of drug-drug interaction potential.
Experimental Protocols for Cross-Reactivity Profiling
A comprehensive assessment of cross-reactivity involves a tiered approach, starting with broad screening panels and progressing to more focused functional assays for any identified "hits."
Broad Panel Radioligand Binding Assays:
This is a primary screening method to identify potential off-target interactions. A typical workflow involves:
-
Compound Preparation: The this compound derivative is solubilized in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to determine the concentration-dependent binding affinity.
-
Assay Preparation: A panel of cell membranes or recombinant proteins expressing a wide range of receptors, ion channels, and transporters is utilized. Each target is paired with a specific high-affinity radioligand.
-
Binding Reaction: The test compound, radioligand, and target preparation are incubated together to allow for competitive binding.
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The percentage of radioligand binding inhibition by the test compound is calculated. For significant interactions (typically >50% inhibition at a screening concentration of 1-10 µM), follow-up experiments are conducted to determine the inhibition constant (Ki).
Enzyme Inhibition Assays:
For targets like kinases or cytochrome P450 enzymes, direct measurement of enzyme activity is performed.
-
Enzyme and Substrate Preparation: Recombinant human enzymes and their specific substrates are prepared in an appropriate assay buffer.
-
Inhibition Assay: The test compound is pre-incubated with the enzyme before the addition of the substrate to initiate the reaction.
-
Detection: The reaction progress is monitored by detecting the formation of a product. This can be done using various methods, such as fluorescence, luminescence, or absorbance.
-
Data Analysis: The rate of the reaction is measured in the presence and absence of the test compound. For active compounds, an IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
Functional Cellular Assays:
For hits identified in binding or enzyme assays, it is crucial to confirm their functional effect in a cellular context.
-
Cell Culture: Cells endogenously expressing the target or engineered to overexpress it are cultured under standard conditions.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound.
-
Functional Readout: The cellular response is measured using an appropriate assay. For example, for a GPCR, this could be a measurement of downstream signaling molecules like cAMP or intracellular calcium. For an ion channel, it could be a patch-clamp electrophysiology experiment.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50 or IC50) and efficacy of the compound at the off-target.
Data Presentation
Quantitative data from cross-reactivity studies should be summarized in a clear and structured table to allow for easy comparison.
Table 1: Illustrative Cross-Reactivity Profile of a Hypothetical this compound Derivative (Compound X)
| Target Class | Specific Target | Assay Type | Result (Ki or IC50 in µM) |
| Primary Target | Target A | Functional Assay | 0.05 |
| Kinases | Kinase B | Enzyme Inhibition | > 10 |
| Kinase C | Enzyme Inhibition | 2.5 | |
| GPCRs | Receptor D | Radioligand Binding | > 10 |
| Receptor E | Radioligand Binding | 1.2 | |
| Ion Channels | hERG | Electrophysiology | > 30 |
| Sodium Channel F | Radioligand Binding | 8.7 | |
| Nuclear Receptors | Receptor G | Transactivation Assay | > 10 |
| CYP Enzymes | CYP3A4 | Enzyme Inhibition | 5.6 |
This table is for illustrative purposes only and does not represent actual experimental data.
Visualizing Workflows and Pathways
Diagrams are essential for communicating complex experimental workflows and biological pathways.
Caption: A typical workflow for identifying and characterizing off-target activities.
Caption: Interaction of a compound with its primary target versus a potential off-target.
Benchmarking the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol: A Comparative Guide to Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to produce 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol and its close analogues. Due to the absence of a directly published synthesis for this compound, this document outlines established methods for key precursors—the parent heterocycle, the 5-oxo analogue, and the 3-carbonitrile derivative—and proposes a potential pathway to the target molecule. The performance of these methods is benchmarked based on reported yields, reaction conditions, and starting materials to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Synthetic Methods
The synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core is crucial for accessing a range of biologically active molecules. This section summarizes and compares various methodologies for producing key derivatives of this scaffold.
| Method/Target Compound | Starting Materials | Reagents & Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Method 1: Vilsmeier-Haack Cyclization (6,7-dihydro-5H-cyclopenta[b]pyridine) | Cyclopentanone, Benzylamine | 1. Nucleophilic addition/Acetylation2. Vilsmeier-Haack reagent (POCl₃, DMF)3. Dechlorination | 43.15 (overall) | 99.7 (HPLC) | High purity of the final product.[1] | Multi-step process with a moderate overall yield.[1] |
| Method 2: Manganese-Catalyzed Oxidation (6,7-dihydro-5H-cyclopenta[b]pyridin-5-one) | 2,3-Cyclopentenopyridine | Mn(OTf)₂, t-BuOOH, H₂O, 25°C, 24h | 88 | Not specified | Mild reaction conditions, high yield for the ketone analogue.[2] | Requires the synthesis of the starting 2,3-cyclopentenopyridine. |
| Method 3: Multicomponent Cyclocondensation (6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives) | 2,5-Diarylidenecyclopentanone, Propanedinitrile | Sodium alkoxide, Alcohol, Reflux, 2h | 75-77 | High (recrystallized) | Good yields, operational simplicity, generates molecular diversity.[3][4] | Synthesis of the starting diarylidenecyclopentanone is required. |
| Proposed Method 4: Reduction of Ketone (6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol) | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | e.g., Sodium borohydride (NaBH₄), Methanol | Potentially High | Dependent on purification | Utilizes a readily available precursor from a high-yield reaction. | An additional synthetic step is required. |
Experimental Protocols
Method 1: Vilsmeier-Haack Cyclization for 6,7-dihydro-5H-cyclopenta[b]pyridine[1]
This route involves a multi-step synthesis starting from commercially available cyclopentanone and benzylamine.
-
Formation of N-benzyl-N-cyclopentenylacetamide:
-
Cyclopentanone and benzylamine are reacted to form the corresponding enamine.
-
The enamine is then acetylated using acetic anhydride.
-
-
Vilsmeier-Haack Cyclization and Dechlorination:
-
The N-benzyl-N-cyclopentenylacetamide is treated with a Vilsmeier reagent (prepared from POCl₃ and DMF) to induce cyclization and formation of a chloro-substituted pyridine ring.
-
The resulting 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is then subjected to dechlorination to yield the final product.
-
The overall yield for this multi-step process is reported to be 43.15% with a purity of 99.7% as determined by HPLC.[1]
-
Method 2: Manganese-Catalyzed Oxidation for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[2]
This method provides a high-yield synthesis of the 5-oxo analogue.
-
Reaction Setup:
-
In a round-bottom flask, 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and t-BuOOH (65% in H₂O, 2.5 mmol) are combined in water (2.5 mL).
-
-
Reaction Execution:
-
The mixture is stirred at 25°C for 24 hours.
-
-
Work-up and Purification:
-
The reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (Ethyl acetate/Petroleum ether) to give 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in 88% yield.[2]
-
Method 3: Multicomponent Cyclocondensation for 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives[3][4][5]
This approach allows for the efficient synthesis of functionalized derivatives.
-
Reaction Setup:
-
A mixture of a 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol), and sodium alkoxide (sodium ethoxide or methoxide, 0.02 mol) is prepared in the corresponding anhydrous alcohol (ethanol or methanol).
-
-
Reaction Execution:
-
The reaction mixture is refluxed with stirring for 2 hours.
-
-
Work-up and Purification:
Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, applicable to the methods described above.
Caption: A generalized workflow for chemical synthesis and product isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol: An Uncharted Territory in Drug Discovery
Despite extensive investigation into the broader class of cyclopenta[b]pyridine derivatives, a comprehensive comparative analysis of the in vitro and in vivo activities of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol remains elusive in publicly available scientific literature. While this specific alcohol derivative holds potential as a novel therapeutic agent, its biological activity, signaling pathways, and efficacy in preclinical models have yet to be characterized. This guide addresses the current knowledge gap and, in the absence of direct data, provides a comparative framework based on structurally related compounds to inform future research directions.
Part 1: The Unexplored Landscape of this compound
Searches of prominent scientific databases and chemical repositories did not yield any specific studies detailing the in vitro or in vivo biological activities of this compound. This indicates that the compound is either a novel chemical entity that has not yet been subjected to biological screening or the data resides in proprietary databases.
Part 2: Insights from Structurally Related Cyclopenta[b]pyridine Analogs
To provide a relevant comparative context, this guide will focus on the biological activities of closely related cyclopenta[b]pyridine derivatives for which experimental data have been published. The following sections will detail the known activities of these related compounds, offering a potential glimpse into the anticipated biological profile of this compound.
Anti-inflammatory and Analgesic Potential
Derivatives of the isomeric 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline scaffolds have been synthesized and evaluated as selective sigma-1 (σ1) receptor antagonists. The σ1 receptor is implicated in a variety of cellular functions and is a target for the treatment of pain and neurodegenerative diseases.
Table 1: In Vitro Activity of a Representative Sigma-1 Receptor Antagonist
| Compound | Target | Assay | Activity (Ki) | Selectivity (Ki σ2/σ1) |
| 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline | Sigma-1 Receptor | Radioligand Binding Assay | 15.6 nM | >128 |
Experimental Protocol: Sigma-1 and Sigma-2 Receptor Binding Assays
-
Objective: To determine the binding affinity of the test compound for the sigma-1 and sigma-2 receptors.
-
Methodology:
-
Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2) are used as the receptor source.
-
--INVALID-LINK---pentazocine is used as the radioligand for the σ1 receptor, and [³H]-DTG is used for the σ2 receptor.
-
The test compound is incubated with the membrane preparation and the respective radioligand at various concentrations.
-
Non-specific binding is determined in the presence of an excess of a non-labeled competing ligand (e.g., haloperidol).
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
In Vivo Efficacy in a Pain Model
The most promising compound from the aforementioned study exhibited dose-dependent anti-nociceptive effects in the formalin test in an animal model, suggesting potential analgesic properties.
Table 2: In Vivo Anti-nociceptive Activity
| Compound | Animal Model | Test | Effect |
| 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline | Mouse | Formalin Test | Dose-dependent reduction in nociceptive behavior |
Experimental Protocol: Formalin Test
-
Objective: To assess the analgesic properties of the test compound in a model of persistent pain.
-
Methodology:
-
Mice are administered the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
After a set pre-treatment time, a dilute solution of formalin is injected into the plantar surface of one hind paw.
-
The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute nociception) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
A reduction in the time spent licking or biting the paw compared to the vehicle control group indicates an anti-nociceptive effect.
-
Hypothetical Signaling Pathway for Sigma-1 Receptor Antagonism
Caption: Hypothetical Sigma-1 Receptor Antagonism Pathway.
Potential as Corrosion Inhibitors
Interestingly, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have been synthesized and evaluated for a completely different application: as corrosion inhibitors for carbon steel in acidic environments. This highlights the diverse potential applications of the cyclopenta[b]pyridine scaffold.
Part 3: Future Directions and Conclusion
The lack of biological data for this compound presents a clear opportunity for future research. Based on the activities of related compounds, initial in vitro screening could focus on its potential as a modulator of central nervous system targets, such as the sigma-1 receptor, or as an anti-inflammatory agent. Subsequent in vivo studies in relevant animal models would be crucial to determine its therapeutic potential.
The following workflow is proposed for the initial biological evaluation of this compound:
Caption: Proposed Workflow for Biological Evaluation.
A Comparative Spectroscopic Analysis of Hydroxypyridine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the structural nuances of hydroxypyridine isomers is paramount. These isomers—2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine—exhibit distinct spectroscopic signatures that are crucial for their identification, characterization, and application in medicinal chemistry and material science. This guide provides a comparative analysis of their spectroscopic properties, supported by experimental data, and outlines the methodologies for their characterization.
The key to differentiating the hydroxypyridine isomers lies in their tautomeric equilibrium, the reversible conversion between the enol (hydroxypyridine) and keto (pyridone) forms. This equilibrium is highly sensitive to the molecular structure and the solvent environment, leading to significant variations in their spectroscopic profiles.
Tautomeric Equilibrium: The Decisive Factor
The position of the hydroxyl group on the pyridine ring dictates the stability of the corresponding pyridone tautomer.
-
2-Hydroxypyridine and 4-Hydroxypyridine readily tautomerize to their more stable pyridone forms (2-pyridone and 4-pyridone, respectively), especially in polar solvents. This is due to the formation of a conjugated amide-like system in the pyridone form, which is energetically favorable. In non-polar solvents, the hydroxypyridine form may be more prevalent.
-
3-Hydroxypyridine , in contrast, predominantly exists in the hydroxypyridine form in most solvents. The corresponding 3-pyridone tautomer is a zwitterion and is significantly less stable.
This fundamental difference in tautomeric preference is the primary driver of the distinct spectroscopic signatures observed for each isomer.
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel heterocyclic compounds such as 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol, a precise understanding of its atomic arrangement is crucial for predicting its physicochemical properties, biological activity, and potential interactions with therapeutic targets. While various analytical techniques contribute to structural elucidation, single-crystal X-ray crystallography remains the gold standard for providing unambiguous proof of a molecule's solid-state conformation. This guide provides a comparative overview of X-ray crystallography against other common analytical methods, supported by experimental data for analogous structures, and outlines the typical experimental protocol.
Comparative Analysis of Structural Elucidation Techniques
The selection of an appropriate analytical method for structure determination depends on several factors, including the nature of the sample, the desired level of detail, and the experimental constraints. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable insights, X-ray crystallography offers unparalleled resolution of the atomic positions.
| Technique | Information Provided | Resolution | Sample Requirements | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1][2] | Atomic (<1 Å)[3] | High-quality single crystal.[2] | Unambiguous structure determination.[4][5] | Crystal growth can be a significant bottleneck.[2] Provides a static picture in the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment, connectivity, and spatial proximity of atoms in solution.[4][5] | Near-atomic | Pure sample in solution (mg quantities).[3] | Provides information on molecular dynamics in solution.[6] Does not require crystallization. | Structure determination for larger molecules (> 50 kDa) is challenging.[6] Resolution is generally lower than X-ray crystallography.[6] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition; fragmentation patterns can infer substructures. | Low | Small sample quantity, tolerant of mixtures.[7] | High sensitivity, fast analysis time.[7] | Does not provide 3D structural information on its own. |
| Cryo-Electron Microscopy (Cryo-EM) | 3D structure of large macromolecules and complexes.[4][8] | Near-atomic | Sample in vitrified ice. | Applicable to very large complexes that are difficult to crystallize.[8] | Resolution is often lower than X-ray crystallography for smaller molecules. |
Experimental Workflow for Structure Confirmation
The process of confirming a chemical structure using single-crystal X-ray crystallography follows a well-defined workflow, from sample preparation to the final structural refinement.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. people.bu.edu [people.bu.edu]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. researchgate.net [researchgate.net]
- 7. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 8. [Cryo-microscopy, an alternative to the X-ray crystallography?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 6,7-dihydro-5H-cyclopenta[b]pyridine Analogs
Introduction: The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of compounds with diverse biological activities. This fused heterocyclic system has attracted considerable interest from researchers due to its potential applications in drug discovery. This guide provides an objective comparison of the biological performance of several analogs based on this and related pyridine structures, supported by experimental data from recent literature. We will explore their efficacy as kinase inhibitors, antimicrobial agents, and receptor antagonists, providing detailed experimental protocols and comparative data to aid researchers and drug development professionals.
Kinase Inhibition Activity
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[1] Consequently, kinase inhibitors are a major focus of modern drug development. Pyridine-based scaffolds have emerged as a promising foundation for the design of potent and selective kinase inhibitors.[1][2]
Comparative Performance Data
Analogs of the pyridine scaffold have been evaluated for their inhibitory activity against various human kinases. The data below compares the performance of a selective aminopyridine-based inhibitor against Vaccinia-related Kinase 1 (VRK1) with other kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Scaffold Type | Reference |
| Compound 26 | VRK1 | 150 | Aminopyridine | [2] |
| GSK-3 Inhibitor 15 | GSK-3 | 1 | 6-aryl-pyrazolo[3,4-b]pyridine | [3] |
| PIM-1 Inhibitor | PIM-1 | Data Varies | Pyridine-based | [4] |
Note: Specific IC50 values for PIM-1 inhibitors vary widely based on the analog structure.
Experimental Protocol: Kinase Inhibition Assay
The inhibitory activity of the compounds is typically determined using an in vitro kinase assay.
-
Reagents: Recombinant human kinase (e.g., VRK1), appropriate peptide substrate, ATP (Adenosine triphosphate), and test compounds dissolved in DMSO.
-
Procedure: The kinase, substrate, and test compound are pre-incubated in an assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding a specific concentration of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a set period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the remaining ATP (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.[2]
Visualization: Generic Kinase Signaling Pathway
The diagram below illustrates a simplified kinase cascade and the point of intervention for a kinase inhibitor.
Caption: A simplified kinase signaling cascade blocked by a pyridine analog inhibitor.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyridine derivatives and related heterocyclic compounds have shown significant potential as antibacterial, antifungal, and antimalarial agents.[5][6][7]
Comparative Performance Data
The following table summarizes the antimicrobial activity of various pyridine-based compounds against different pathogens, measured by the Minimum Inhibitory Concentration (MIC) or the in vitro 50% inhibitory concentration (IC50). Lower values indicate higher potency.
| Compound ID | Activity | Target Organism(s) | MIC / IC50 (µM) | Reference |
| Compound 3g | Antibacterial | P. aeruginosa, E. coli | 0.21 | [7] |
| Compound 2g | Antimalarial | P. falciparum (CQ-resistant) | 0.0402 | [6] |
| Cefotaxime | Antibacterial | A. baumanii, S. aureus | >62.5 (µg/ml) | [8] |
| Ciprofloxacin | Antibacterial | P. aeruginosa, E. coli | Reference Drug | [7] |
| Chloroquine | Antimalarial | P. berghei (sensitive) | Reference Drug | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The twofold micro-dilution method is a standard procedure.[8]
-
Preparation: A serial twofold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL).
-
Controls: Positive (microorganism with no compound) and negative (medium only) controls are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Visualization: Antimicrobial Screening Workflow
The following diagram outlines the typical workflow for screening a compound library for antimicrobial activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
Introduction
The relentless pursuit of novel therapeutics for a multitude of diseases, particularly cancer, has cemented the role of protein kinases as critical drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. This guide provides a comprehensive framework for the head-to-head comparison of a novel investigational compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol, with established kinase inhibitors. While specific experimental data on the kinase inhibitory activity of this compound is not publicly available, this document serves as a blueprint for its evaluation, outlining the necessary experimental protocols, data presentation formats, and theoretical underpinnings for a rigorous comparative analysis.
For the purpose of this illustrative guide, we will compare our hypothetical compound against two well-characterized kinase inhibitors, Sorafenib and Dasatinib . Sorafenib is a multi-kinase inhibitor known to target Raf kinases and VEGFR, among others.[1] Dasatinib is a potent inhibitor of the Bcr-Abl kinase and the Src family of kinases.[1]
Comparative Efficacy: In Vitro Inhibitory Activity
A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity.[2] Lower IC50 values are indicative of higher potency. The following table summarizes hypothetical in vitro IC50 values for this compound and its comparators against a panel of selected kinases to illustrate a typical kinase selectivity profile.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Sorafenib (Reference) | Dasatinib (Reference) |
| B-Raf | 50 | 22 | >10,000 |
| VEGFR2 | 75 | 90 | 150 |
| PDGFRβ | 120 | 57 | 80 |
| c-Kit | 200 | 68 | 12 |
| Bcr-Abl | >10,000 | >10,000 | 1 |
| Src | 8,500 | >10,000 | 0.8 |
Note: IC50 values are subject to variation based on specific assay conditions and should be considered for comparative purposes. Assays performed under identical conditions are required for a direct head-to-head comparison.[2]
Experimental Protocols
To ensure the reproducibility and validity of comparative data, detailed and standardized experimental protocols are paramount.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC50 of an inhibitor against a purified kinase enzyme.
Reagent Preparation:
-
Kinase Buffer: A suitable buffer for the specific kinase activity (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.2 mM Na3VO4, 1 mM DTT).[3]
-
Substrate: The appropriate peptide or protein substrate for the kinase being assayed.
-
ATP: A solution of ATP, typically at a concentration close to the Km of the kinase to accurately measure competitive inhibition.[4]
-
Enzyme: Purified, active recombinant kinase enzyme.
-
Test Compounds: The investigational inhibitor and reference compounds are serially diluted in DMSO and then further diluted in the kinase buffer.[3]
Assay Procedure:
-
Add diluted inhibitor or vehicle (DMSO) to the wells of a 96-well or 384-well plate.[3]
-
Add a master mix containing the kinase enzyme and substrate in kinase buffer to each well.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[3]
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[3]
-
Stop the reaction by adding a stop solution (e.g., EDTA).[3]
-
Quantify the amount of phosphorylated substrate using a suitable detection method.
Detection and Analysis:
Several detection methods can be employed, including:
-
Radiometric Assays: Measure the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate.
-
Fluorescence-Based Assays (e.g., TR-FRET): Utilize fluorescently labeled antibodies or substrates to detect phosphorylation.
-
Luminescence-Based Assays (e.g., Kinase-Glo®): Measure the amount of ATP remaining after the kinase reaction.[5]
The percentage of inhibition for each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.
Visualizations
Signaling Pathway and Experimental Workflow
Diagrams are essential for visualizing complex biological processes and experimental procedures.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Conclusion
A systematic and rigorous head-to-head comparison is essential for characterizing the potency and selectivity of a novel kinase inhibitor like this compound. By employing standardized in vitro kinase assays and transparently presenting the comparative data, researchers can effectively benchmark its performance against established drugs. The protocols and frameworks provided in this guide offer a clear path for such an evaluation, which is a critical step in the drug discovery and development process.[6] Further studies, including cellular assays and in vivo models, would be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Structure-Activity Relationship of Sigma-1 Receptor Antagonists with a Fused Bicyclic Core
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds based on the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold and its close analogs. Due to the limited availability of specific SAR data for 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol, this guide focuses on the well-documented SAR of structurally related 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as potent and selective antagonists for the sigma-1 (σ1) receptor. The sigma-1 receptor is a promising therapeutic target for various central nervous system disorders, including neuropathic pain. The data presented herein is primarily derived from a key study by Lan et al. (2016) and is supplemented with established experimental protocols.
Data Presentation: SAR of Fused Bicyclic Sigma-1 Receptor Antagonists
The following table summarizes the in vitro binding affinities of a series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors. The data highlights the key structural modifications and their impact on receptor affinity and selectivity.
| Compound ID | Scaffold | R | n | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (σ2/σ1) |
| 1 | 6,7-Dihydro-5H-cyclopenta[d]pyrimidine | Phenyl | 2 | 189.3 | >2000 | >10.6 |
| 2 | 6,7-Dihydro-5H-cyclopenta[d]pyrimidine | Phenyl | 3 | 45.2 | >2000 | >44.2 |
| 3 | 6,7-Dihydro-5H-cyclopenta[d]pyrimidine | Phenyl | 4 | 158.6 | >2000 | >12.6 |
| 4 | 6,7-Dihydro-5H-cyclopenta[d]pyrimidine | 4-Chlorophenyl | 3 | 25.1 | >2000 | >79.7 |
| 5 | 5,6,7,8-Tetrahydroquinazoline | Phenyl | 3 | 98.7 | >2000 | >20.3 |
| 33 | 5,6,7,8-Tetrahydroquinazoline | 4-Chlorophenyl | 3 | 15.6 | >2000 | >128.2 |
Key SAR Observations:
-
Effect of the Linker Length (n): For the 6,7-dihydro-5H-cyclopenta[d]pyrimidine series with a phenyl substituent (compounds 1-3), a three-carbon linker (n=3, compound 2 ) between the pyrimidine core and the basic amine resulted in the highest affinity for the σ1 receptor.
-
Effect of the Phenyl Substituent (R): Introduction of a chlorine atom at the 4-position of the phenyl ring (compound 4 vs. 2 ) led to a significant increase in σ1 receptor affinity.
-
Effect of the Fused Ring System: Expanding the five-membered cyclopentane ring to a six-membered cyclohexane ring (5,6,7,8-tetrahydroquinazoline scaffold, compounds 5 and 33 ) generally resulted in varied effects on affinity, but the 4-chlorophenyl substituent remained beneficial for high affinity (compound 33 ).
-
Selectivity: All presented compounds exhibited high selectivity for the σ1 receptor over the σ2 receptor.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Assays [1][2][3][4][5]
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the σ1 and σ2 receptors.
-
Materials:
-
Membrane homogenates from guinea pig brain (for σ1) or rat liver (for σ2).
-
Radioligand: [³H]-(+)-pentazocine for σ1 and [³H]-DTG for σ2.
-
Non-specific binding ligand: Haloperidol (10 µM).
-
Assay buffer: Tris-HCl (50 mM, pH 7.4).
-
Test compounds at various concentrations.
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare membrane homogenates at a concentration of approximately 0.4 mg/mL in assay buffer.
-
In a 96-well plate, set up the following for each test compound concentration:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-(+)-pentazocine (final concentration ~1-3 nM), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of haloperidol solution (final concentration 10 µM), 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.
-
Compound Inhibition: 50 µL of test compound solution (at various concentrations), 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.
-
-
Incubate the plate at 37°C for 90-120 minutes.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
2. In Vivo Analgesia Assessment: Formalin Test in Mice [6][7][8][9][10]
This test is used to assess the antinociceptive (pain-relieving) effects of the compounds.
-
Animals: Male ICR mice (20-25 g).
-
Procedure:
-
Administer the test compound or vehicle (e.g., saline) to the mice, typically via intraperitoneal (i.p.) injection, 30 minutes before the formalin injection.
-
Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately after the injection, place the mouse in a transparent observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
-
Data Analysis:
-
Compare the licking/biting time of the compound-treated groups with the vehicle-treated control group for both phases.
-
A significant reduction in the duration of licking/biting indicates an analgesic effect.
-
Mandatory Visualization
Caption: Experimental workflow for SAR studies.
Caption: Simplified signaling pathway for sigma-1 receptor antagonists in pain modulation.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 4. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | PDF or Rental [articles.researchsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
This guide provides crucial safety and logistical information for the handling of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol. The following procedures are based on best practices for handling structurally similar chemicals and are intended for use by trained professionals in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound, based on guidelines for analogous compounds.
| PPE Category | Item | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) |
| Skin Protection | Chemical-resistant gloves (inspect before use). | EU Directive 89/686/EEC, EN 374 |
| Fire/flame resistant and impervious laboratory coat or clothing. | ||
| Respiratory Protection | Full-face respirator if exposure limits are exceeded or if irritation is experienced. | NIOSH approved |
Operational Plan: Handling Procedures
All handling of this compound should occur in a designated, well-ventilated area, preferably within a chemical fume hood.
Preparation:
-
Ensure the designated chemical fume hood is clean and operational.
-
Gather all necessary equipment and reagents.
-
Place absorbent, plastic-backed pads on the work surface to contain any potential spills.
-
Don all required PPE in the correct order: laboratory coat, inner gloves, outer gloves, and eye/face protection.
Handling:
-
Avoid the formation of dust or aerosols.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
Post-Handling:
-
Wipe down all surfaces in the work area with an appropriate decontamination solution.
-
Doff PPE in a manner that avoids self-contamination, removing outer gloves first.
-
Wash hands thoroughly with soap and water after all PPE is removed.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste, including leftover chemical and contaminated materials (e.g., pipette tips, absorbent pads), in a designated and clearly labeled chemical waste container.[2]
-
Container Management: Ensure the waste container is compatible with the chemical and is kept securely closed when not in use.[2]
-
Storage: Store the chemical waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]
-
Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[3] Do not discharge the chemical into drains or the environment.[2]
Emergency Procedures
Spill Management:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[2]
-
Containment: Use an inert, absorbent material such as sand or vermiculite to contain the spill.[1][2]
-
Collection: Carefully collect the absorbed material into a designated chemical waste container using spark-proof tools.[1][4]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[2]
First Aid:
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1]
In all cases of exposure, seek immediate medical attention.[1]
Diagram of Safe Handling Workflow
Caption: Workflow for safely handling this compound.
References
- 1. 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 6,7-Dihydro-5H-cyclopenta[b]pyridine | 533-37-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
